2-Methylphloroglucinol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-6(9)2-5(8)3-7(4)10/h2-3,8-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHYZRNTQNPLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075363 | |
| Record name | 2-Methylphloroglucinol | |
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Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-03-9 | |
| Record name | 2-Methyl-1,3,5-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methylphloroglucinol | |
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| Record name | 2-Methylphloroglucinol | |
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| Record name | 2-Methylphloroglucinol | |
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| Record name | 2-Methylphloroglucinol | |
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| Record name | 2-methylphloroglucinol | |
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| Record name | 2-METHYLPHLOROGLUCINOL | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methylphloroglucinol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylphloroglucinol, also known as 2,4,6-trihydroxytoluene, is a phenolic compound belonging to the phloroglucinol class of molecules. While the parent compound, phloroglucinol, and its more complex derivatives have been the subject of extensive research, this compound itself presents a valuable scaffold for chemical synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, with a focus on presenting quantitative data in a structured format, outlining relevant experimental protocols, and visualizing key concepts.
Chemical Structure and Identification
This compound is an aromatic organic compound characterized by a benzene ring substituted with three hydroxyl groups at positions 1, 3, and 5, and a methyl group at position 2.
Chemical Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | 2-methylbenzene-1,3,5-triol[1] |
| CAS Number | 88-03-9[2][3] |
| Molecular Formula | C₇H₈O₃[1][3] |
| Molecular Weight | 140.14 g/mol [1][3] |
| Synonyms | 2,4,6-Trihydroxytoluene, Methylphloroglucinol, Toluene-2,4,6-triol[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 313.1 °C at 760 mmHg (Predicted) | Alfa Chemistry |
| Density | 1.387 g/cm³ (Predicted) | Alfa Chemistry |
| Solubility | Soluble in water, alcohol, and ether; Insoluble in benzene.[2] | ChemicalBook |
| pKa | Not available |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
NMR Spectroscopy
Mass Spectrometry
The NIST WebBook indicates the availability of mass spectrometry data for 2,4,6-trihydroxytoluene.[5] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ).
Infrared (IR) Spectroscopy
The NIST WebBook also indicates the availability of an IR spectrum for 2,4,6-trihydroxytoluene.[5] Key expected absorptions would include a broad O-H stretching band for the hydroxyl groups and C-H stretching bands for the aromatic and methyl groups.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available literature. However, a general approach for the synthesis of phloroglucinol derivatives can be adapted. One common method is the Hoesch reaction, which involves the acylation of a polyhydroxybenzene. For this compound, a potential synthetic route could involve the methylation of phloroglucinol or the hydroxylation of a corresponding toluene derivative.
Conceptual Synthetic Workflow:
Below is a generalized workflow for the synthesis of a phloroglucinol derivative, which could be adapted for this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of phloroglucinols exhibits significant pharmacological properties, suggesting potential avenues of investigation for the methylated derivative.
Anti-inflammatory Activity
Phloroglucinol and its derivatives are known to possess anti-inflammatory properties. The proposed mechanism for phloroglucinol involves the regulation of the AMPK/Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in cellular stress response and inflammation.
Generalized Anti-inflammatory Signaling Pathway of Phloroglucinols:
Caption: Generalized signaling pathway for the anti-inflammatory effects of phloroglucinols.
Antimicrobial Activity
Various phloroglucinol derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanisms of action are thought to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS).
Proposed Antimicrobial Mechanism of Phloroglucinols:
Caption: Proposed mechanisms of antimicrobial action for phloroglucinol derivatives.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, standard methodologies for determining physicochemical properties and evaluating biological activities can be applied.
Determination of Melting Point
A standard capillary melting point apparatus would be used. A small, powdered sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts would be recorded.
Determination of Solubility
To quantitatively determine solubility, a saturated solution of this compound in the solvent of interest would be prepared at a constant temperature. The concentration of the solute in the solution would then be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
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Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
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Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
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Nitrite Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC₅₀) is calculated.
Workflow for In Vitro Anti-inflammatory Assay:
Caption: A typical workflow for an in vitro anti-inflammatory assay.
Conclusion
This compound is a simple phloroglucinol derivative with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a significant body of research on the broader class of phloroglucinols, specific data for the 2-methylated analog is sparse. This guide has compiled the available information on its chemical structure, properties, and potential activities, and has provided a framework for future experimental work. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound, which may lead to the development of novel therapeutic agents or functional materials.
References
- 1. This compound | C7H8O3 | CID 66606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-TRIHYDROXYTOLUENE | 88-03-9 [m.chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trihydroxytoluene [webbook.nist.gov]
2-Methylphloroglucinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2-Methylphloroglucinol (also known as 2,4,6-Trihydroxytoluene), a phenolic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, analytical methods, and known biological activities, with a focus on its potential therapeutic applications.
Core Chemical and Physical Properties
This compound is a derivative of phloroglucinol, a class of compounds with a wide range of biological activities. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 88-03-9 | |
| Molecular Formula | C₇H₈O₃ | |
| Molecular Weight | 140.14 g/mol | |
| Synonyms | 2,4,6-Trihydroxytoluene, Methylphloroglucinol, 2-Methyl-1,3,5-benzenetriol | |
| Appearance | Cream to light tan fine crystals | [1] |
| Solubility | Soluble in water, alcohol, and ether; insoluble in benzene | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2,4,6-trinitrotoluene (TNT). The general methodology involves the reduction of the nitro groups to amino groups, followed by hydrolysis.
Experimental Protocol: Synthesis via Catalytic Hydrogenation and Hydrolysis
A common and relatively environmentally friendly method for the preparation of this compound involves the catalytic hydrogenation of 2,4,6-trinitrotoluene to form 2,4,6-triaminotoluene, which is then hydrolyzed.[2]
Step 1: Catalytic Hydrogenation of 2,4,6-Trinitrotoluene
-
Catalyst : A palladium-based catalyst, such as 1% Pd on a Sibunit carbon support, is typically used.[2]
-
Solvent : The reaction is carried out in methanol or a mixture of methanol and toluene.[2]
-
Reaction Conditions : The hydrogenation is conducted at a temperature of 50-55 °C and a pressure of 0.5 MPa.[2]
-
Procedure : 2,4,6-trinitrotoluene is dissolved in the chosen solvent in a suitable reactor. The catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction mixture is stirred at the specified temperature and pressure until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.
-
Isolation : The resulting 2,4,6-triaminotoluene is typically isolated as a sulfuric acid salt.[2]
Step 2: Hydrolysis of 2,4,6-Triaminotoluene
-
Reagents : The isolated 2,4,6-triaminotoluene salt is subjected to hydrolysis.
-
Reaction Conditions : The hydrolysis conditions are optimized to achieve a high yield of this compound.[2]
-
Procedure : The salt is dissolved in an aqueous solution and heated to induce hydrolysis of the amino groups to hydroxyl groups, forming this compound.
-
Purification : The final product is then purified from the reaction mixture, often through recrystallization, to yield the desired cream to light tan crystals.[1]
Figure 1: Synthetic pathway for this compound.
Analytical Methodologies
The analysis of this compound and related phloroglucinol derivatives is crucial for quality control, pharmacokinetic studies, and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase : A common mobile phase consists of a mixture of acetonitrile and water. The ratio can be optimized, for instance, a 60:40 (v/v) mixture of acetonitrile to water.
-
Detection : UV detection at a wavelength of 265 nm is suitable for phloroglucinol derivatives.
-
Flow Rate : A flow rate of 1.0 mL/min is generally used.
-
Injection Volume : A typical injection volume is 10 µL.
-
Sample Preparation : Samples are dissolved in the mobile phase before injection. For complex matrices like plasma, a liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and structural information, making it suitable for the identification and quantification of this compound, particularly at low concentrations.
Experimental Protocol: GC-MS Analysis
-
Derivatization : Due to the polar nature of the hydroxyl groups, derivatization is often required to increase volatility. This typically involves a two-step process of oximation followed by silylation.
-
Oximation : The sample is treated with an oximation reagent (e.g., hydroxylamine hydrochloride in pyridine) to convert carbonyl groups to oximes.
-
Silylation : The hydroxyl groups are then converted to trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA with 1% TMCS).
-
-
GC Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 µm film thickness) is commonly used.
-
Oven Temperature Program : A temperature gradient is employed to separate the analytes. For instance, an initial temperature of 150°C, held for a short period, followed by a ramp to 280°C.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
Figure 2: General workflows for HPLC and GC-MS analysis.
Biological Activity and Signaling Pathways
Phloroglucinol and its derivatives, including this compound, have garnered attention for their diverse biological activities. These compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial properties.
Antioxidant and Anti-inflammatory Effects
Phloroglucinols have been shown to protect cells from oxidative stress. One of the key mechanisms underlying this protective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2/HO-1 Signaling Pathway
Under conditions of oxidative stress, Nrf2, a transcription factor, is released from its inhibitor, Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of cytoprotective enzymes, including Heme oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative damage. Phloroglucinol has been demonstrated to activate this pathway, thereby mitigating oxidative stress-induced cellular damage.
Figure 3: Activation of the Nrf2/HO-1 signaling pathway by phloroglucinols.
Conclusion
This compound is a compound with significant potential for research and development in various fields, including pharmaceuticals. Its synthesis from readily available starting materials and its interesting biological profile make it an attractive molecule for further investigation. The analytical methods described herein provide a framework for its characterization and quantification, facilitating future studies into its mechanism of action and therapeutic applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. All laboratory work should be conducted in accordance with appropriate safety protocols.
References
An In-depth Technical Guide to the Natural Sources of 2-Methylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylphloroglucinol, also known as 2,4,6-trihydroxytoluene, is a naturally occurring phenolic compound belonging to the phloroglucinol class. These compounds are characterized by a benzene ring with three hydroxyl groups. The addition of a methyl group to the phloroglucinol core structure gives rise to this compound, a molecule that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its isolation and characterization.
Natural Occurrence of this compound and its Derivatives
This compound and its derivatives have been identified in a variety of plant species, particularly within the Myrtaceae and Rosaceae families. These compounds often exist as glycosides or as part of more complex structures.
Plant Sources
Myrtaceae Family: The Eucalyptus genus is a significant source of phloroglucinol derivatives. A study on Eucalyptus jensenii reported the isolation of a new nuclear methylated phloroglucinol, indicating the presence of the core this compound structure within this genus. While specific quantitative data for this compound in Eucalyptus species is not widely available, the presence of various phloroglucinol compounds suggests that they are important secondary metabolites in this family.
Rosaceae Family: Research on Agrimonia pilosa has led to the isolation of several methyl-substituted phloroglucinol glycosides.[1] This indicates that the this compound moiety is synthesized by the plant and subsequently glycosylated.
Other Plant Sources: While less documented, it is plausible that other plant families known to produce phloroglucinols may also contain methylated derivatives. Further phytochemical screening of medicinal plants could reveal additional sources of this compound.
Microbial Sources
Currently, the direct production of this compound by microorganisms is not well-documented in scientific literature. However, many microorganisms, particularly bacteria of the Pseudomonas genus, are known to produce the parent compound, phloroglucinol, and its acylated derivatives like 2,4-diacetylphloroglucinol (DAPG).[2][3] Given the microbial capacity for methylation reactions, it is conceivable that some microbial strains may be capable of methylating phloroglucinol to produce this compound.
Biosynthesis of this compound
The biosynthesis of this compound involves two key stages: the formation of the phloroglucinol core and the subsequent methylation of this core.
Formation of the Phloroglucinol Core
The phloroglucinol skeleton is synthesized via the polyketide pathway. This pathway involves the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase, specifically a phloroglucinol synthase. The resulting intermediate undergoes cyclization and aromatization to form phloroglucinol.
Methylation of the Phloroglucinol Core
The addition of a methyl group to the phloroglucinol ring is a crucial step in the formation of this compound. This reaction is catalyzed by a methyltransferase enzyme, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM).
While the specific enzyme responsible for the C-methylation of phloroglucinol to this compound in the identified plant sources has not been fully characterized, research on the biosynthesis of O-methylated phloroglucinols in Rosa chinensis has identified a phloroglucinol O-methyltransferase (POMT).[4] This enzyme catalyzes the O-methylation of phloroglucinol. It is highly probable that a C-methyltransferase is responsible for the formation of the carbon-carbon bond in this compound.
Below is a diagram illustrating the proposed biosynthetic pathway.
Quantitative Data
Quantitative data for this compound in natural sources is limited. The following table summarizes the available information on related compounds, which can provide an estimate of the potential yield of methylated phloroglucinols from these sources.
| Compound | Source | Plant Part | Yield/Concentration | Reference |
| Jensenone (a formylated phloroglucinol) | Eucalyptus jensenii | Dried Leaves | 2.1% (of dried leaves) | [5] |
| Methyl-substituted phloroglucinol glycosides | Agrimonia pilosa | Not specified | Not specified | [1] |
Further research is required to accurately quantify the concentration of this compound in these and other potential natural sources.
Experimental Protocols
The isolation and characterization of this compound from natural sources typically involve extraction, chromatographic separation, and spectroscopic analysis.
General Experimental Workflow
The following diagram outlines a general workflow for the isolation and characterization of this compound from plant material.
Detailed Methodologies
1. Extraction
-
Objective: To extract this compound and other secondary metabolites from the plant matrix.
-
Protocol:
-
Air-dry and grind the plant material (e.g., leaves of Eucalyptus jensenii) to a fine powder.
-
Macerate the powdered plant material with a suitable organic solvent (e.g., acetone or methanol) at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Repeat the extraction process three times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Chromatographic Separation
-
Objective: To isolate this compound from the complex crude extract.
-
Protocol (Column Chromatography):
-
Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol).
-
Collect fractions of a specific volume (e.g., 50 mL).
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Protocol (Preparative HPLC):
-
Further purify the pooled fractions using a preparative high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
3. Structure Elucidation
-
Objective: To confirm the chemical structure of the isolated compound as this compound.
-
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity. The spectrum of this compound would show signals for the aromatic protons, the methyl protons, and the hydroxyl protons.
-
¹³C NMR: To determine the number and types of carbon atoms. The spectrum would show signals for the aromatic carbons, the methyl carbon, and the carbons attached to the hydroxyl groups.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HR-MS) is particularly useful for confirming the molecular formula.
-
-
Conclusion
This compound is a naturally occurring phenolic compound with potential for further scientific investigation. While its presence has been confirmed in plants of the Myrtaceae and Rosaceae families, more research is needed to explore a wider range of natural sources and to quantify its abundance. The biosynthetic pathway, involving the formation of a phloroglucinol core followed by methylation, provides a basis for potential biotechnological production. The experimental protocols outlined in this guide offer a systematic approach for the isolation and characterization of this compound, paving the way for further studies into its biological activities and potential applications in drug development.
References
- 1. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of phloroglucinol compounds in microorganisms--review. | Sigma-Aldrich [merckmillipore.com]
- 4. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 2-Methylphloroglucinol and Related Compounds in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phloroglucinols are a class of plant secondary metabolites with a diverse range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. While the biosynthesis of phloroglucinol and its derivatives is well-understood in some bacteria, the pathways in plants are less defined. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of 2-methylphloroglucinol and related phloroglucinol compounds in plants. It covers the putative enzymatic pathways, experimental protocols for pathway elucidation, and strategies for metabolic engineering to enhance production.
Natural Biosynthesis of Phloroglucinols in Plants
The natural biosynthesis of this compound in plants has not been extensively detailed in scientific literature. However, the core phloroglucinol scaffold is synthesized via the polyketide pathway, catalyzed by type III polyketide synthases (PKSs).[1][2] Plants from the Myrtaceae family, such as Eucalyptus, and the Hypericaceae family, like Hypericum, are known to produce a variety of phloroglucinol derivatives, including formylated, acetylated, and prenylated forms.[3][4][5]
The proposed biosynthetic pathway for the phloroglucinol core in plants is initiated with the condensation of three molecules of malonyl-CoA by a phloroglucinol synthase, a type III PKS. Subsequent modifications, such as methylation, are required to produce this compound. The specific enzymes responsible for this methylation step in plants have not yet been characterized.
Proposed Biosynthetic Pathway
The biosynthesis of this compound in plants is hypothesized to proceed as follows:
Quantitative Data
Quantitative analysis of phloroglucinols in plant tissues is crucial for understanding their biosynthesis and for metabolic engineering efforts. The following tables summarize available data on phloroglucinol concentrations and enzyme kinetics.
| Plant Species | Tissue | Phloroglucinol Derivative | Concentration (µg/g fresh weight) | Reference |
| Hypericum perforatum | Leaf | Hyperforin | 15.2 ± 1.8 (after 24h ¹³C labeling) | [6] |
| Hypericum perforatum | Leaf | Adhyperforin | 12.5 ± 1.5 (after 24h ¹³C labeling) | [6] |
| Eucalyptus species | Leaf, Flower Bud, Stem | Formylated Phloroglucinols | Variable | [4][7][8] |
| Arabidopsis thaliana (transgenic) | Whole plant | Phloroglucinol | Up to 38,000 (38 mg/g dry weight) | [9] |
Table 1: Concentration of Phloroglucinol Derivatives in Plant Tissues
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| PhlD (Phloroglucinol Synthase) | Pseudomonas fluorescens | Malonyl-CoA | 5.6 | 10 | [7] |
Table 2: Kinetic Parameters of Phloroglucinol Synthase (Note: Data is for the bacterial enzyme as plant enzyme kinetics are not yet reported).
Experimental Protocols
Extraction and Quantification of Phloroglucinols from Plant Tissue
This protocol describes a general method for the extraction and analysis of phloroglucinols.
References
- 1. Structure-function analyses of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A diverse family of type III polyketide synthases in Eucalyptus species - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Modulation of anthraquinones and phloroglucinols biosynthesis in Hypericum spp. by cryogenic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phloroglucinol synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Negative regulation of anthocyanin biosynthesis in Arabidopsis by a miR156-targeted SPL transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to 2-Methylphloroglucinol Derivatives from Marine Algae
For Immediate Release
This technical guide provides an in-depth exploration of 2-methylphloroglucinol derivatives, a prominent class of phlorotannins sourced from marine algae. Tailored for researchers, scientists, and drug development professionals, this document details the extraction, purification, and biological activities of these compounds. It presents a comprehensive summary of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Introduction: The Rich Marine Pharmacy
Marine brown algae (Phaeophyceae) are a unique and abundant source of phlorotannins, a diverse group of polyphenolic compounds.[1] These molecules, which are polymers of phloroglucinol (1,3,5-trihydroxybenzene), are lauded for their wide range of potent biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects.[2][3] Among these, this compound derivatives are of significant interest due to their demonstrated therapeutic promise. This guide focuses on the scientific and technical aspects of these compounds, providing a foundational resource for their further investigation and development.
Quantitative Bioactivity Data
The biological efficacy of this compound derivatives and related phlorotannins has been quantified in numerous studies. The following tables summarize key findings, presenting IC50 values and other quantitative measures of their antioxidant, anti-inflammatory, and anticancer activities for comparative analysis.
Table 1: Antioxidant Activity of Phlorotannin-Rich Extracts and Purified Compounds
| Compound/Extract | Assay | IC50 Value | Source Organism | Reference |
| Phlorotannin-Soybean Protein Complex | DPPH Radical Scavenging | Approx. 12-26 µM | Japanese Laminariaceae | [4] |
| Phloroglucinol | DPPH Radical Scavenging | - | Ecklonia cava, Sargassum sp. | [5] |
| Dieckol | DPPH Radical Scavenging | Stronger than other phlorotannins | Ecklonia cava | [2] |
| 6,6'-Bieckol | DPPH Radical Scavenging | Markedly strong activity | Ecklonia cava | [2] |
| Codium tomentosum Aqueous Extract | DPPH Radical Scavenging | 75.32 ± 0.07 µg/mL | Codium tomentosum | [6] |
| L-Ascorbic Acid (Standard) | DPPH Radical Scavenging | 22.71 ± 0.03 µg/mL | - | [6] |
Table 2: Anti-inflammatory Activity of Phloroglucinol Derivatives
| Compound/Extract | Cell Line | Assay | Key Findings | Reference |
| Ecklonia cava Ethanol Extract (ECE) | RAW 264.7 | NO Production | >50% decrease at 100 µg/mL | [2] |
| ECE | RAW 264.7 | PGE2 Levels | >50% decrease at 100 µg/mL | [2] |
| Phloroglucinol | RAW 264.7 | NO Production | ~38% inhibition at 20 µM, ~43% at 40 µM | [5] |
| Phloroglucinol | RAW 264.7 | iNOS Expression | ~49.2% suppression at 40 µM | [5] |
| Fucus vesiculosus Extracts | RAW 264.7 | NO Production | Inhibition observed, stronger for lower MW fractions | [7] |
Table 3: Anticancer Activity of Phloroglucinol Derivatives and Marine Algal Extracts
| Compound/Extract | Cell Line | IC50 Value | Source Organism | Reference |
| Diphlorethohydroxycarmalol | P-388 (Vincristine-resistant) | 8.0 µg/mL | Ishige okamurai | [8] |
| Diphlorethohydroxycarmalol | P-388 (Vincristine-sensitive) | 10.5 µg/mL | Ishige okamurai | [8] |
| Diphlorethohydroxycarmalol | HL-60 | < 25 µg/mL | Ishige okamurai | [8] |
| Cladophora glomerata Methanol Extract | HT-29 | 28.46 ± 0.65 µg/mL | Cladophora glomerata | [9] |
| Cladophora glomerata Ethyl Acetate Extract | HT-29 | 48.56 ± 1.19 µg/mL | Cladophora glomerata | [9] |
| 5-Fluorouracil (Standard) | HT-29 | 8.2 ± 1.3 µg/mL | - | [9] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the scientific investigation of natural products. This section provides step-by-step protocols for key experiments cited in the literature concerning the extraction, purification, and bioactivity assessment of this compound derivatives.
Extraction and Purification of Phlorotannins from Ecklonia cava
This protocol outlines a common method for the extraction and initial purification of phlorotannins from the brown alga Ecklonia cava.[10]
Materials:
-
Dried, pulverized Ecklonia cava
-
Methanol (reagent grade)
-
Chloroform (reagent grade)
-
Deionized water
-
Ethyl ether
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
Procedure:
-
Initial Extraction: Weigh 0.5 g of dried Ecklonia cava powder and place it in a suitable container. Add 2 mL of methanol and rotate the mixture at room temperature for 2 hours.
-
Solvent Partitioning: Add 4 mL of chloroform to the mixture and shake vigorously for 5 minutes.
-
Filtration: Filter the mixture through defatted cotton to remove solid algal material.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add 2 mL of deionized water and shake. Allow the layers to separate and collect the upper aqueous methanol layer.
-
Ethyl Ether Extraction: Extract the collected upper layer with 3 mL of ethyl ether.
-
Evaporation: Evaporate the ethyl ether from the extracted fraction using a nitrogen generator or a rotary evaporator under reduced pressure to obtain the crude phlorotannin residue.
-
Storage: Dissolve the crude phlorotannin residue in 100% methanol to a known concentration (e.g., 1 mg/mL) and store at -20°C until further analysis.
For further purification of individual phlorotannins, column chromatography techniques such as centrifugal partition chromatography or preparative HPLC are typically employed.[11][12]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol describes a widely used method for assessing the antioxidant activity of marine algal extracts.[13][14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (reagent grade)
-
Test samples (phlorotannin extracts or purified compounds)
-
Positive control (e.g., ascorbic acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Sample Solutions: Prepare a series of dilutions of the test samples and the positive control in methanol.
-
-
Reaction Setup:
-
In a 96-well plate or spectrophotometer cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well or cuvette.
-
Include a blank control containing only the solvent.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test samples (phlorotannin extracts or purified compounds)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test samples for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS only).
-
Nitrite Measurement:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. These compounds have been shown to modulate several key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A primary anti-inflammatory mechanism of phlorotannins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Phlorotannins have been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the activation of NF-κB.[18]
Modulation of MAPK and JAK/STAT Signaling Pathways
In addition to the NF-κB pathway, phlorotannins have been reported to modulate other critical signaling cascades involved in cellular processes such as proliferation, differentiation, and apoptosis. These include the Mitogen-Activated Protein Kinase (MAPK) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[17] By targeting these pathways, phlorotannins can inhibit cancer cell proliferation and induce apoptosis, highlighting their potential as anticancer agents.[17]
Conclusion
This compound derivatives and related phlorotannins from marine algae represent a vast and largely untapped resource for the discovery of novel bioactive compounds. Their diverse chemical structures and wide array of pharmacological activities underscore their significant therapeutic potential. This technical guide provides a foundational framework for researchers to further explore these fascinating marine natural products. Continued research is essential to fully elucidate the structure-activity relationships, bioavailability, and clinical efficacy of individual phlorotannins, paving the way for their development into next-generation pharmaceuticals and nutraceuticals.
References
- 1. Brown Algae Phlorotannins: A Marine Alternative to Break the Oxidative Stress, Inflammation and Cancer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijbio.com [ijbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of anti-oxidant and anticancer effect of marine algae Cladophora glomerata in HT29 colon cancer cell lines- an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Phlorotannins from Fucus vesiculosus: Modulation of Inflammatory Response by Blocking NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Methylphloroglucinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylphloroglucinol (2-methylbenzene-1,3,5-triol), a key phenolic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, characterization, and quantification of this molecule in various research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₈O₃ with a molecular weight of 140.14 g/mol .[1] The experimental data obtained from various spectroscopic techniques are summarized in the tables below, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.0 | s | 2H | Ar-H |
| 4.7 | s | 3H | Ar-OH |
| 2.0 | s | 3H | Ar-CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 156.0 | C-OH |
| 106.0 | C-CH₃ |
| 95.0 | Ar-C |
| 8.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl and aromatic functionalities.
Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3100 (broad) | O-H stretch (phenolic) |
| 3010 | C-H stretch (aromatic) |
| 2920 | C-H stretch (methyl) |
| 1620, 1470 | C=C stretch (aromatic) |
| 1200 | C-O stretch (phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Mass Spectrometry Data
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular ion) |
| 139 | [M-H]⁺ |
| 125 | [M-CH₃]⁺ |
| 111 | [M-H-CO]⁺ |
| 97 | [M-CH₃-CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to be a guide for reproducing these results.
NMR Spectroscopy Protocol
Instrumentation: A Varian A-60 NMR spectrometer was used to acquire the ¹H NMR spectrum. For the ¹³C NMR spectrum, a Bruker AM-300 spectrometer was utilized.
Sample Preparation: A sample of this compound (obtained from Calbiochem) was dissolved in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆, to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).
¹H NMR Acquisition:
-
The sample was placed in a 5 mm NMR tube.
-
The spectrometer was tuned and the magnetic field was shimmed to achieve optimal homogeneity.
-
A standard one-pulse sequence was used to acquire the spectrum.
-
Typically, 16 to 64 scans were accumulated to ensure a good signal-to-noise ratio.
-
The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected.
¹³C NMR Acquisition:
-
The same sample prepared for ¹H NMR was used.
-
A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (typically several hundred to thousands) were accumulated due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The FID was processed similarly to the ¹H NMR data.
Infrared (IR) Spectroscopy Protocol
Instrumentation: A Perkin-Elmer or a similar Fourier Transform Infrared (FTIR) spectrometer was used.
Sample Preparation (KBr Pellet Method): [2][3][4][5]
-
Approximately 1-2 mg of dry this compound (from Fluka Chemie AG) was finely ground in an agate mortar and pestle.[4]
-
About 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.[4]
-
The sample and KBr were thoroughly mixed and ground together until a fine, homogeneous powder was obtained.
-
A portion of the mixture was transferred to a pellet press die.
-
The die was placed in a hydraulic press and pressure was applied to form a thin, transparent pellet.
-
The KBr pellet was then placed in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
A background spectrum of a blank KBr pellet was first recorded.
-
The sample pellet was then scanned over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry Protocol
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as an Agilent GC-MSD, was used.
Sample Preparation and Derivatization: [6][7][8][9]
-
A dilute solution of this compound in a suitable solvent like methanol or dichloromethane was prepared.
-
For GC-MS analysis of phenolic compounds, derivatization is often necessary to increase volatility. A common method is silylation, where the sample is treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[6][9]
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injector: The sample was injected in splitless mode with an injector temperature of around 250-280°C.[7]
-
Oven Program: A temperature gradient was used to separate the components of the sample, for instance, starting at 70°C and ramping up to 280°C.[7]
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate.[7]
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Impact (EI) ionization at 70 eV is a standard method for GC-MS.
-
Analyzer: A quadrupole or ion trap mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector recorded the abundance of each ion, generating a mass spectrum for the compound as it eluted from the GC column.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Biological Activity of 2-Methylphloroglucinol: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Phloroglucinols are a class of phenolic compounds naturally occurring in various plants, algae, and microorganisms. They have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the known biological activities of phloroglucinols, with a focus on the methodologies used to evaluate these effects. While specific quantitative data for 2-Methylphloroglucinol (also known as 2,4,6-trihydroxytoluene) is limited in publicly available literature, this document outlines the established biological activities of closely related phloroglucinol derivatives and the experimental protocols to assess them. This information serves as a foundational resource for researchers investigating the therapeutic potential of this compound and other related compounds.
Introduction to Phloroglucinols
Phloroglucinols are characterized by a benzene ring substituted with three hydroxyl groups. The core structure can be further modified with various functional groups, such as acyl or alkyl chains, leading to a wide array of derivatives with distinct biological properties. These compounds are known to be key players in the defense mechanisms of the organisms that produce them and have shown potential for development as therapeutic agents. This compound is a simple derivative with a methyl group attached to the phloroglucinol backbone.
Key Biological Activities of Phloroglucinol Derivatives
While specific studies on this compound are not extensively reported, the broader class of phloroglucinols exhibits significant biological activities. These activities are often attributed to the phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals and chelate metal ions.
Antioxidant Activity
Phloroglucinol derivatives are potent antioxidants. Their ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in various in vitro assays. The antioxidant capacity is a fundamental property that may underpin their other biological effects.
Anti-inflammatory Effects
Several phloroglucinol derivatives have been shown to possess anti-inflammatory properties. They can modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.
Antimicrobial Properties
The antimicrobial activity of phloroglucinols has been documented against a range of pathogenic bacteria and fungi. The proposed mechanisms of action include disruption of microbial cell membranes and inhibition of essential enzymes. Some derivatives have shown efficacy against antibiotic-resistant strains, highlighting their potential as novel antimicrobial agents.[1]
Quantitative Data on Phloroglucinol Derivatives
To facilitate comparative analysis, the following table summarizes the reported quantitative data for various phloroglucinol derivatives. It is important to note the absence of specific data for this compound in the reviewed literature.
| Compound/Derivative | Assay | Target/Organism | IC50 / MIC Value | Reference |
| Flavaspidic Acid PB | DPPH Radical Scavenging | - | 71.7 µM | [2] |
| Superoxide Radical Scavenging | - | 58.6 µM | [2] | |
| Lipid Peroxidation Inhibition | - | 12.9 µM | [2] | |
| Flavaspidic Acid AB | DPPH Radical Scavenging | - | 76.3 µM | [2] |
| Superoxide Radical Scavenging | - | 64.4 µM | [2] | |
| Lipid Peroxidation Inhibition | - | 13.1 µM | [2] | |
| Diacylphloroglucinol (Compound 2) | iNOS Inhibition | - | 19.0 µM | [3] |
| NF-κB Inhibition | - | 34.0 µM | [3] | |
| Alkylated Acylphloroglucinol (Compound 4) | iNOS Inhibition | - | 19.5 µM | [3] |
| NF-κB Inhibition | - | 37.5 µM | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of the biological activities of phloroglucinol compounds. These protocols can be adapted for the investigation of this compound.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well contains the solvent and DPPH solution. A blank well contains the solvent and methanol.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
This assay assesses the ability of a compound to inhibit the oxidation of lipids, often using a biological sample like rat brain homogenate.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a rat brain homogenate (e.g., 10 mg protein/mL) in a phosphate buffer (pH 7.4).
-
Prepare a free radical generating system (e.g., 0.1 mM FeSO₄ and 1 mM ascorbic acid).
-
Prepare 20% trichloroacetic acid (TCA) and 1% thiobarbituric acid (TBA) in 50 mM NaOH.
-
-
Assay Procedure:
-
The reaction mixture contains the test compound, phosphate buffer, and rat brain homogenate.
-
Initiate the reaction by adding the free radical generating system.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding TCA and TBA solutions.
-
Boil the mixture at 95°C for 5 minutes and then centrifuge.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
The percentage of LPO inhibition is calculated, and the IC50 value is determined.
-
Anti-inflammatory Activity Assays
This cell-based assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Nitrite, a stable product of NO, is measured using the Griess reagent.
-
Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
This assay determines the effect of a compound on the NF-κB signaling pathway, often using a reporter gene assay.
-
Cell Line and Transfection:
-
Use a cell line (e.g., HEK293) stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase).
-
-
Assay Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
The inhibition of NF-κB activity is calculated relative to the stimulated control, and the IC50 value is determined.
-
Antimicrobial Activity Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
The Minimum Bactericidal Concentration (MBC) can be determined by sub-culturing the contents of the wells with no visible growth onto an agar plate.
-
Signaling Pathways and Visualizations
Phloroglucinols are known to interact with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways potentially modulated by this compound and its derivatives.
References
2-Methylphloroglucinol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Biosynthesis, Biological Activity, and Therapeutic Potential of a Promising Secondary Metabolite
Abstract
2-Methylphloroglucinol (2-methyl-1,3,5-benzenetriol) is a naturally occurring phenolic compound belonging to the phloroglucinol class of secondary metabolites. Found in a variety of plant and microbial species, this molecule and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and known biological effects, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates the role of this compound in relevant signaling pathways, offering insights into its mechanisms of action.
Introduction
Phloroglucinols are a broad class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene core. They are widely distributed in nature, with over 700 derivatives identified from plants, algae, and microorganisms.[1] These compounds exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] this compound, a methylated derivative of the parent phloroglucinol, has emerged as a molecule of interest due to its potential therapeutic applications. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Properties and Spectroscopic Data
This compound is a small phenolic compound with the chemical formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[5] Its structure consists of a benzene ring substituted with three hydroxyl groups at positions 1, 3, and 5, and a methyl group at position 2.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-methylbenzene-1,3,5-triol | [5] |
| Molecular Formula | C₇H₈O₃ | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| CAS Number | 88-03-9 | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Solvent | Chemical Shifts (δ) in ppm | Reference |
| ¹H-NMR (400 MHz) | DMSO-d₆ | 8.79 (s, 2H, OH), 8.66 (s, 1H, OH), 5.77 (s, 2H, Ar-H), 2.50 (s, 3H, CH₃) | [6] |
| ¹³C-NMR | Not Specified | Not available in searched results | |
| Mass Spectrometry (EI-MS) | Not Specified | [M-H]⁻ at m/z 153.36 (for 2,4,6-Trihydroxybenzaldehyde, a related compound) | [6] |
Biosynthesis and Regulation
The biosynthesis of the phloroglucinol core is well-established in microorganisms, particularly in Pseudomonas species, where it serves as a precursor for the production of antimicrobial compounds like 2,4-diacetylphloroglucinol (DAPG).[7] The key enzyme in this pathway is PhlD, a type III polyketide synthase, which catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol.
The methylation of the phloroglucinol core to produce this compound is less well-characterized in microorganisms. However, in plants such as Rosa chinensis, a specific phloroglucinol O-methyltransferase (POMT) has been identified. This enzyme catalyzes the methylation of phloroglucinol, suggesting a potential enzymatic route for the formation of methylated derivatives.
The biosynthesis of phloroglucinols in Pseudomonas is tightly regulated by the Gac/Rsm signal transduction pathway. This two-component system, consisting of the sensor kinase GacS and the response regulator GacA, controls the expression of the phl gene cluster responsible for phloroglucinol synthesis.
Biological Activities and Quantitative Data
Phloroglucinol derivatives are known for their broad spectrum of biological activities. While specific quantitative data for this compound is limited in the available literature, the activities of closely related phloroglucinol compounds provide strong indications of its potential.
Table 3: Summary of Biological Activities and Quantitative Data for Phloroglucinol Derivatives
| Activity | Test System | Compound | IC₅₀ / MIC | Reference |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Acylated phloroglucinol derivatives | MIC: 0.125 - 8 µg/mL | [3] |
| Vancomycin-resistant Staphylococcus aureus (VRSA) | 2,4-Diacetylphloroglucinol | MIC: 4 mg/L | [8] | |
| Antifungal | Cryptococcus neoformans | 2-methyl-1-(2,4,6-trihydroxy-3-(4-isopropylbenzyl)phenyl)propan-1-one | MIC: 1.5 - 2.1 µg/mL | [9] |
| Candida spp. & Aspergillus spp. | 2,4-dipropylphloroglucinol (DPPG) | MIC: 16 - 128 µg/mL & 16 - 64 µg/mL | [10] | |
| Anti-inflammatory | iNOS inhibition in LPS-induced macrophages | Diacylphloroglucinol derivative | IC₅₀: 19.0 µM | [11] |
| NF-κB inhibition in human chondrosarcoma cells | Diacylphloroglucinol derivative | IC₅₀: 34.0 µM | [11] |
Signaling Pathways
The biological effects of phloroglucinols are often mediated through their interaction with key cellular signaling pathways. Studies on the parent compound, phloroglucinol, have demonstrated its ability to modulate inflammatory and cell survival pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS, COX-2, and various cytokines. Phloroglucinol has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antibiotic activity of novel acylated phloroglucinol compounds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of phloroglucinol compounds in microorganisms--review. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Antibacterial activity of 2,4-diacetylphloroglucinol produced by Pseudomonas sp. AMSN isolated from a marine alga, against vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Natural Acylphloroglucinol-Based Antifungal Compounds against Cryptococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Review of phloroglucinol and its methylated derivatives
An In-depth Technical Guide to Phloroglucinol and its Methylated Derivatives for Researchers and Drug Development Professionals
Executive Summary
Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives, including methylated forms like 1,3,5-trimethoxybenzene, represent a versatile class of phenolic compounds with significant therapeutic potential.[1] Naturally occurring in various plants and marine algae, these compounds have garnered substantial interest due to their broad spectrum of biological activities.[2][3][4][5] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and mechanisms of action of phloroglucinol and its methylated derivatives. It details key experimental protocols, summarizes quantitative data, and illustrates critical signaling pathways and workflows to support ongoing research and drug development efforts in this area. Key activities discussed include well-established antispasmodic effects, along with anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[4][6]
Introduction
Phloroglucinol is a simple, symmetrical benzenetriol that serves as a core structure for a vast number of natural products.[1] Its derivatives are formed through processes like acylation, alkylation, and methylation, leading to a wide structural diversity and a range of biological functions.[3][7] For decades, phloroglucinol has been clinically used as a non-specific antispasmodic agent, acting directly on smooth muscle.[8][9] More recent research has unveiled its potential in treating complex diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, largely attributed to its antioxidant and signaling pathway modulation capabilities.[4][10][11] This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for scientists and researchers.
Synthesis and Chemical Properties
The synthesis of phloroglucinol and its derivatives can be achieved through various chemical routes, starting from different precursors.
2.1 Synthesis of Phloroglucinol Historically and in modern manufacturing, several methods are employed:
-
From Trinitrotoluene (TNT): A common industrial method involves the oxidation, decarboxylation, reduction, and subsequent hydrolysis of TNT. While the raw materials are inexpensive, this route involves explosive precursors and can lead to environmental concerns.[12][13]
-
From Aniline: A four-step procedure starting from aniline can produce phloroglucinol with a good overall yield. The process involves the formation of 1,3,5-tribromoaniline, followed by 1,3,5-tribromobenzene and 1,3,5-trimethoxybenzene, which is then hydrolyzed.[14]
-
From Resorcinol: Phloroglucinol can be prepared via fusion of resorcinol with sodium hydroxide or through a bromination reaction with N-bromosuccinimide followed by hydrolysis.[15][16]
-
From 3,5-Dichlorophenol: A method using 3,5-dichlorophenol as the starting material in the presence of a strong inorganic base and a catalyst has also been developed.[13]
2.2 Synthesis of Methylated and Other Derivatives Derivatives are often synthesized from the phloroglucinol core.
-
C-Methylation: The nuclear methylation of phloracetophenone can be used to produce C-methylated phloroglucinol derivatives.[17]
-
Acylation and Alkylation: Monoacyl, diacyl, and alkylated acylphloroglucinols can be synthesized for evaluation of their biological activities. For example, 1-[3-(4-Bromo-benzyl)-2,4,6-trihydroxy-phenyl]-2-methyl-propan-1-one (Compound 4) was synthesized by reacting an intermediate with 1-bromo-4-(bromomethyl)benzene.[2][3]
Pharmacological Activities and Mechanisms of Action
Phloroglucinol and its derivatives modulate numerous biological pathways, leading to a wide array of pharmacological effects.
3.1 Antispasmodic Activity Phloroglucinol is a well-documented musculotropic antispasmodic agent used for pain and spasms in the urinary and biliary tracts.[6]
-
Mechanism: It acts directly on smooth muscle to induce relaxation.[8] One key mechanism involves the inhibition of the catechol-O-methyltransferase (COMT) enzyme, which increases sympathetic tone and leads to an antispasmodic effect.[6] It also inhibits voltage-dependent calcium channels, reducing the influx of calcium ions required for muscle contraction.[8][18] Unlike other antispasmodics, it lacks anticholinergic side effects.[8]
3.2 Anti-inflammatory Activity Phloroglucinol derivatives exhibit potent anti-inflammatory effects in various models.
-
Mechanism: They reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[19][20] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19] The underlying signaling pathways include the activation of the AMPK/Nrf2/HO-1 pathway, which boosts antioxidant responses, and the inhibition of the NF-κB pathway, a key regulator of inflammation.[2][19][20]
3.3 Anticancer Activity Phloroglucinol has demonstrated the ability to inhibit cancer cell growth and induce programmed cell death (apoptosis).
-
Mechanism: In colon cancer cells (HT-29), it induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[21][22] It upregulates the expression of Fas and FADD, leading to the activation of caspase-8 and caspase-3.[21] It also modulates the Bcl-2 family of proteins, causing cytochrome c release and activating caspase-9.[22] Furthermore, phloroglucinol can inhibit crucial cell survival and proliferation pathways, including the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling cascades.[23][24][25]
3.4 Other Biological Activities
-
Neuroprotective Effects: Phloroglucinol protects neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) and subsequent lipid peroxidation, protein carbonylation, and DNA damage.[26][27] Its anti-inflammatory properties also help alleviate neuroinflammation, a key factor in neurodegenerative diseases.[10][11]
-
Antimicrobial and Antiviral Activity: Various phloroglucinol derivatives have shown in vitro efficacy against bacteria (e.g., Staphylococcus aureus) and viruses (e.g., HIV, herpes).[4][5]
-
Anti-Diabetic Properties: Phloroglucinol has been shown to mitigate fasting hyperglycemia and liver steatosis in high-fat-diet-induced diabetic models, partly by improving mitochondrial function and reducing oxidative stress.[28]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Phloroglucinol
| Parameter | Oral Administration | IV/IM Administration | Reference(s) |
|---|---|---|---|
| Elimination (first 6h) | > 80% | > 80% | [6][29][30] |
| Unchanged in Urine | < 3% of dose | < 3% of dose | [6][29][30] |
| Cmax (Test Drug) | 515.6 ± 134.4 ng/mL | N/A | [31] |
| AUC0-t (Test Drug) | 459.5 ± 81.03 ng·mL⁻¹·h | N/A | [31] |
| Metabolism | Extensive conjugation (glucuronidation/sulfation) | Extensive conjugation |[6] |
Table 2: Anti-inflammatory Activity of Synthetic Phloroglucinol Derivatives
| Compound | Target | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Diacylphloroglucinol (Compound 2) | iNOS | 19.0 | [2] |
| NF-κB | 34.0 | [2] | |
| Alkylated Acylphloroglucinol (Compound 4) | iNOS | 19.5 | [2] |
| | NF-κB | 37.5 |[2] |
Table 3: Clinical Efficacy in Pain and Spasm Reduction
| Condition | Comparator Drug | Outcome | Reference(s) |
|---|---|---|---|
| Urinary/Biliary Colic | Dexketoprofen, Metamizole, Scopolamine | Phloroglucinol showed comparable effectiveness in reducing pain and spasms. | [6][30][32] |
| IBS-D | Placebo | Trend towards improvement in stool frequency and consistency; no statistical significance in a 3-week trial. |[8][33] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of phloroglucinol and its derivatives.
5.1 Synthesis Protocol: Alkylated Acylphloroglucinol (Compound 4) This protocol is adapted from the synthesis of 1-[3-(4-Bromo-benzyl)-2,4,6-trihydroxy-phenyl]-2-methyl-propan-1-one.[2][3]
-
Dissolution: Dissolve the precursor compound (isobutyrylphloroglucinol, 3.0 g), NaOH (1.01 g), and a catalytic amount of tetrabutylammonium iodide (TBAI, 500 mg) in water (225 mL).
-
Addition of Alkylating Agent: To the solution, add 1-bromo-4-(bromomethyl)benzene (2.5 g) dissolved in hexane (20 mL) dropwise.
-
Reaction: Stir the mixture vigorously at room temperature for 48 hours.
-
Isolation: Collect the precipitated crude product by filtration.
-
Purification: Purify the residue by silica gel column chromatography using an acetone:hexane (1:2) solvent system to afford the final product.
-
Characterization: Confirm the structure using NMR (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[3]
References
- 1. Phloroglucinol compounds of natural origin_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | MDPI [mdpi.com]
- 3. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural diversity and biological activities of phloroglucinol derivatives from Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Process for preparing phloroglucinol - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN112920023A - Synthetic method of high-purity phloroglucinol compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CN103641687A - Preparation method of phloroglucinol - Google Patents [patents.google.com]
- 17. ias.ac.in [ias.ac.in]
- 18. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 26. Phloroglucinol exerts protective effects against oxidative stress–induced cell damage in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phloroglucinol ACTS2 As A Neuroprotective Agent in Rotenone Induced Parkinsonism in SH-SY5Y Cells | Semantic Scholar [semanticscholar.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. europeanreview.org [europeanreview.org]
- 32. researchgate.net [researchgate.net]
- 33. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial [jnmjournal.org]
The Phloroglucinol Family: A Technical Guide to Chemistry, Biology, and Therapeutic Potential
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The phloroglucinol family of compounds, a diverse class of naturally occurring polyphenols, has garnered significant attention within the scientific community for its broad spectrum of biological activities and therapeutic potential. Characterized by a core 1,3,5-trihydroxybenzene structure, these compounds are biosynthesized by a variety of organisms, including plants, brown algae, and bacteria. This technical guide provides a comprehensive overview of the phloroglucinol family, detailing their chemical properties, natural sources, and biosynthesis. It further explores their multifaceted biological activities, including their well-established role as antispasmodic agents, as well as their anti-inflammatory, antioxidant, antibacterial, and antiviral properties. This paper delves into the molecular mechanisms and signaling pathways through which phloroglucinols exert their effects, supported by quantitative data and detailed experimental protocols. Structure-activity relationships are also discussed, providing insights for the rational design of novel therapeutic agents. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of this promising class of natural products.
Introduction to the Phloroglucinol Family
Phloroglucinols are a class of organic compounds characterized by a benzene ring substituted with three hydroxyl groups at positions 1, 3, and 5.[1] This core structure, 1,3,5-trihydroxybenzene, is the parent compound of a large and diverse family of natural products. Phloroglucinols and their derivatives are secondary metabolites found in a wide array of natural sources, including plants, marine organisms like brown algae, and microorganisms.[2]
The unique chemical structure of phloroglucinols, with its electron-rich aromatic ring and multiple hydroxyl groups, imparts them with a wide range of biological activities.[3] These compounds have been a subject of interest in medicinal chemistry and pharmacology due to their potential therapeutic applications, which include antispasmodic, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3][4] The structural diversity within this family, ranging from simple acylated derivatives to complex polycyclic polyprenylated acylphloroglucinols (PPAPs), contributes to their broad bioactivity.[5]
Natural Sources and Biosynthesis
Phloroglucinols are widespread in nature. In the plant kingdom, they are found in various families, with notable examples including acyl derivatives in the fronds of the coastal woodfern (Dryopteris arguta) and formylated phloroglucinol compounds in Eucalyptus species.[1] Hyperforin and adhyperforin are well-known phloroglucinols found in St. John's wort (Hypericum perforatum), while humulone is a key bitter-tasting compound in hops (Humulus lupulus).[1] Brown algae are a particularly rich source of phloroglucinols and their polymeric derivatives, known as phlorotannins.[1] Bacteria, such as Pseudomonas fluorescens, are also known to produce phloroglucinol and its derivatives.[1]
The biosynthesis of phloroglucinol in Pseudomonas fluorescens is carried out by a type III polyketide synthase. The process begins with the condensation of three molecules of malonyl-CoA.[1] This is followed by decarboxylation and cyclization of the resulting 3,5-diketoheptanedioate intermediate to form the phloroglucinol ring.[1] The enzyme phloroglucinol synthase is responsible for this biosynthesis.[1]
Biological Activities and Mechanisms of Action
The phloroglucinol family exhibits a remarkable range of biological activities, stemming from their diverse chemical structures. The following sections detail their primary therapeutic effects and the underlying molecular mechanisms.
Antispasmodic Activity
Phloroglucinol is widely recognized for its antispasmodic properties, making it a valuable agent for treating smooth muscle spasms in the gastrointestinal and genitourinary tracts.[6] Its primary mechanism of action involves the non-specific relaxation of smooth muscle cells through two main pathways:
-
Inhibition of Phosphodiesterases (PDEs): Phloroglucinol inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDEs, phloroglucinol leads to an accumulation of intracellular cAMP and cGMP. These second messengers activate protein kinases that phosphorylate downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.[6]
-
Modulation of Voltage-Dependent Calcium Channels: Phloroglucinol can directly inhibit voltage-dependent calcium channels on the surface of smooth muscle cells.[7] This action blocks the influx of extracellular calcium, a critical step in the initiation and maintenance of muscle contraction, thereby promoting muscle relaxation.[7]
Anti-inflammatory Activity
Several phloroglucinol derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action is multifaceted and involves the modulation of key inflammatory signaling pathways:
-
AMPK/Nrf2/HO-1 Pathway: Phloroglucinol has been shown to exert anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[8] Activation of this pathway leads to the suppression of pro-inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines and Enzymes: Phloroglucinols can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9] They also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[9]
-
NF-κB Inhibition: Some phloroglucinol derivatives have been found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1]
Antioxidant Activity
The polyphenolic structure of phloroglucinols, with their multiple hydroxyl groups, endows them with significant antioxidant properties. They can neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[10] The antioxidant activity is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thus stabilizing them.[11]
Antimicrobial Activity
A growing body of evidence supports the antibacterial and antiviral activities of various phloroglucinol derivatives.
-
Antibacterial Activity: Acylphloroglucinols have shown promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] The proposed mechanisms of antibacterial action include disruption of the bacterial cell membrane and the generation of oxidative stress through increased ROS production.[2] The presence and nature of the acyl side chain appear to be crucial for their antibacterial potency.[12]
-
Antiviral Activity: Certain phloroglucinol derivatives have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and coronaviruses.[4][13] For instance, some derivatives inhibit HSV-1 replication by targeting host cell factors involved in viral gene expression.[14] Others have been shown to inhibit the main protease of SARS-CoV-2.[13]
Quantitative Data on Biological Activities
The following tables summarize quantitative data on the biological activities of various phloroglucinol compounds, providing a basis for comparison and further research.
Table 1: Anti-inflammatory Activity of Phloroglucinol Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| Diacylphloroglucinol | iNOS | LPS-induced RAW 264.7 cells | 19.0 | [1] |
| Diacylphloroglucinol | NF-κB | PMA-induced SW1353 cells | 34.0 | [1] |
| Alkylated acylphloroglucinol | iNOS | LPS-induced RAW 264.7 cells | 19.5 | [1] |
| Alkylated acylphloroglucinol | NF-κB | PMA-induced SW1353 cells | 37.5 | [1] |
Table 2: Antioxidant Activity of Phloroglucinol and its Derivatives
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Phloroglucinol | DPPH radical scavenging | 42.0 | [10] |
| Phloroglucinol | Nitric oxide scavenging | 53.66 | [10] |
| Phloroglucinol | Superoxide scavenging | 102.0 | [10] |
| Phloroglucinol | Hydroxyl radical scavenging | 180.0 | [10] |
| Acylphloroglucinol 1 | DPPH radical scavenging | 42.76 | [15] |
| Acylphloroglucinol 2 | DPPH radical scavenging | 50.46 | [15] |
| Acylphloroglucinol 1 | ABTS radical scavenging | 12.04 | [15] |
| Acylphloroglucinol 2 | ABTS radical scavenging | 12.73 | [15] |
Table 3: Antiviral Activity of Phloroglucinol Derivatives
| Compound | Virus | Assay | IC₅₀ (µM) | Reference |
| Dryocrassin ABBA | SARS-CoV-2 Mpro | Enzyme inhibition | 46.48 | [13] |
| Filixic acid ABA | SARS-CoV-2 Mpro | Enzyme inhibition | 39.63 | [13] |
| Dryocrassin ABBA | SARS-CoV | Immunofluorescence | 0.80 | [13] |
| Filixic acid ABA | SARS-CoV | Immunofluorescence | 4.56 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Assessment of Antibacterial Activity
Protocol 5.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Preparation of Phloroglucinol Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Add the diluted bacterial inoculum to each well containing the serially diluted phloroglucinol compound. Include positive (bacteria with no compound) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Assessment of Antioxidant Activity
Protocol 5.2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure: In a 96-well plate, add various concentrations of the phloroglucinol compound. Add the DPPH solution to each well and mix. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Assessment of Anti-inflammatory Activity
Protocol 5.3.1: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the phloroglucinol compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculation: A standard curve using sodium nitrite is used to quantify the amount of NO produced. The inhibitory effect of the phloroglucinol compound is calculated relative to the LPS-stimulated control.
Structure-Activity Relationships (SAR)
The biological activity of phloroglucinol derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the design and synthesis of more potent and selective compounds.
-
Acyl and Alkyl Substituents: The presence, number, and nature of acyl and alkyl groups on the phloroglucinol ring significantly influence their biological activity. For instance, in the case of antibacterial activity against MRSA, the acyl side chain is a prerequisite for activity.[12] The lipophilicity conferred by these side chains can also play a critical role.[6]
-
Dimerization and Polymerization: Dimeric and trimeric phloroglucinols have shown enhanced inhibitory effects on certain enzymes, such as β-glucuronidase, compared to their monomeric counterparts.[16] This suggests that the overall size and complexity of the molecule can be important for target binding.
-
Prenylation: The addition of prenyl groups, as seen in the bicyclic polyprenylated acylphloroglucinols (BPAPs), often leads to a significant increase in biological activity.[5] These lipophilic side chains can enhance membrane permeability and interaction with cellular targets.
Conclusion and Future Perspectives
The phloroglucinol family of compounds represents a rich and diverse source of bioactive molecules with significant therapeutic potential. Their well-documented antispasmodic effects, coupled with their emerging roles as anti-inflammatory, antioxidant, and antimicrobial agents, make them attractive candidates for drug discovery and development. The elucidation of their mechanisms of action and the growing understanding of their structure-activity relationships are paving the way for the rational design of novel phloroglucinol-based therapeutics with improved efficacy and safety profiles.
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Further investigation into the specific molecular targets and signaling pathways modulated by different phloroglucinol derivatives is needed to fully understand their pleiotropic effects.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising phloroglucinol compounds are essential for their translation into clinical practice.
-
Clinical Trials: Well-designed clinical trials are required to validate the efficacy and safety of phloroglucinols for various therapeutic indications beyond their current use as antispasmodics.
-
Synthetic and Semi-synthetic Analogs: The synthesis of novel phloroglucinol derivatives with optimized pharmacological properties will continue to be a key area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclic polyprenylated acylphloroglucinols and their derivatives: structural modification, structure-activity relationship, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship study of phloroglucinol-terpene adducts as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 12. Structure-activity relationships and optimization of acyclic acylphloroglucinol analogues as novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Phloroglucinol Derivatives as a New Type of Nonnucleoside Inhibitors with Anti-herpes Simplex Virus Type 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 16. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methylphloroglucinol step-by-step protocol
Application Note: Synthesis of 2-Methylphloroglucinol
Abstract
This document provides a detailed protocol for the chemical synthesis of this compound (also known as 2,4,6-trihydroxytoluene)[1]. The primary synthesis route described herein involves the reduction and subsequent hydrolysis of 2,4,6-trinitrotoluene (TNT). This method is a well-established pathway for producing the target compound.[2] This protocol includes a comprehensive list of materials, a step-by-step procedure, critical safety precautions, and data presentation guidelines.
Introduction
This compound, a derivative of phloroglucinol, is an aromatic organic compound with the chemical formula C₇H₈O₃[1]. Phloroglucinol and its derivatives are important intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[2][3] They are also found in various natural products and are of interest for their biological activities.[4][5][6] The synthesis pathway from 2,4,6-trinitrotoluene (TNT) represents a classic transformation of a nitroaromatic compound into a highly functionalized phenol, a reaction of significant interest in organic chemistry and bioremediation studies.[7][8]
Chemical Properties:
-
IUPAC Name: 2-methylbenzene-1,3,5-triol[1]
-
CAS Number: 88-03-9[1]
-
Molecular Weight: 140.14 g/mol [1]
Synthesis Pathway Overview
The synthesis proceeds in two conceptual stages starting from 2,4,6-trinitrotoluene (TNT):
-
Reduction: The three nitro groups (-NO₂) on the TNT molecule are reduced to amino groups (-NH₂), forming 2,4,6-triaminotoluene (TAT).
-
Hydrolysis: The resulting triaminotoluene is then hydrolyzed under acidic conditions to replace the amino groups with hydroxyl groups (-OH), yielding the final product, this compound.
This transformation is significant as it converts a hazardous explosive material into a valuable chemical intermediate.[7][8][9]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier | Quantity | Notes |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | Reagent | (Specify) | 10 g | EXTREME HAZARD: Explosive, toxic. Handle with extreme care. |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | ACS | (Specify) | 75 g | Reducing agent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | (Specify) | ~200 mL | Corrosive. |
| Deionized Water | H₂O | 18.02 | As needed | |||
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | (Specify) | As needed | Flammable. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Sol. | (Specify) | As needed | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | (Specify) | As needed | Drying agent. | |
| Round-bottom flask (500 mL) | 1 | |||||
| Reflux Condenser | 1 | |||||
| Heating Mantle | 1 | |||||
| Magnetic Stirrer & Stir Bar | 1 | |||||
| Separatory Funnel (500 mL) | 1 | |||||
| Buchner Funnel & Filter Paper | 1 set |
4.2. Step-by-Step Procedure
Step 1: Reduction of 2,4,6-Trinitrotoluene
-
Setup: In a certified chemical fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Carefully add 10 g of 2,4,6-trinitrotoluene (TNT) to the flask.
-
Acidic Solution: In a separate beaker, dissolve 75 g of tin(II) chloride dihydrate in 150 mL of concentrated hydrochloric acid. This reaction is exothermic; cool the beaker in an ice bath if necessary.
-
Reaction Initiation: Slowly add the acidic tin(II) chloride solution to the round-bottom flask containing TNT. The addition should be done in portions to control the reaction rate.
-
Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reduction can be monitored by TLC (Thin Layer Chromatography) if desired. The reaction mixture should become a clear solution, indicating the formation of the triaminotoluene hydrochloride salt.
Step 2: Hydrolysis to this compound
-
Continued Heating: After the initial reduction is complete, continue to heat the reaction mixture at reflux for an additional 8-12 hours to facilitate the hydrolysis of the triaminotoluene intermediate.
-
Cooling: After the hydrolysis period, turn off the heat and allow the reaction mixture to cool to room temperature.
Step 3: Product Isolation and Purification
-
Workup: Cool the flask in an ice bath. The product may begin to precipitate.
-
Extraction: Transfer the cooled mixture to a 500 mL separatory funnel. Extract the aqueous solution three times with 100 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine (saturated NaCl solution).
-
Drying: Dry the ethereal solution over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from hot water (with a small amount of charcoal to decolorize if necessary) or by column chromatography on silica gel.
Safety Precautions
Chemical Hazards:
-
2,4,6-Trinitrotoluene (TNT): Highly explosive and toxic.[9] It is sensitive to shock, friction, and heat. All handling must be done in small quantities, behind a blast shield, and with non-sparking tools.
-
Hydrochloric Acid: Highly corrosive and causes severe burns.[10] Releases toxic fumes. Always handle in a fume hood.
-
This compound (Product): Causes skin, eye, and respiratory irritation.[1][10] May cause an allergic skin reaction.[10]
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat, chemical splash goggles, and a face shield at all times.
-
Use heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
All operations must be conducted within a certified and functioning chemical fume hood.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]
-
Spills: Neutralize acid spills carefully with sodium bicarbonate. For TNT spills, follow specific institutional protocols for explosive compounds.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Method | Expected Result |
| Melting Point | 217-220 °C (literature value) |
| ¹H NMR | Confirm aromatic and methyl proton signals consistent with the structure. |
| ¹³C NMR | Confirm the expected number of carbon signals. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (140.14 g/mol ). |
| FT-IR | Broad O-H stretch (phenol), C-O stretch, and aromatic C-H stretches. |
References
- 1. This compound | C7H8O3 | CID 66606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of phloroglucinol compounds in microorganisms--review. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological degradation of 2,4,6-trinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: HPLC Analysis of 2-Methylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylphloroglucinol. The described method is adapted from established protocols for phloroglucinol and its methylated derivatives, offering a robust starting point for routine analysis and quality control.
Introduction
This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for ensuring product quality and safety. This application note details an isocratic reverse-phase HPLC method suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on methods developed for the simultaneous analysis of phloroglucinol and its methylated analogs, such as trimethylphloroglucinol.[1]
| Parameter | Recommended Condition |
| Column | µ-Bondapak 125 A C18 (10 µm), or equivalent |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), pH adjusted to 3.0 with Phosphoric Acid |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 242 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation Parameters
The following table summarizes typical validation parameters for a similar HPLC method for phloroglucinol and trimethylphloroglucinol, which can be expected for a validated this compound method.[1]
| Parameter | Typical Value |
| Linearity Range | 5 ng to 30 ng |
| Recovery (Phloroglucinol) | 99.91% to 100.62% |
| Recovery (Trimethylphloroglucinol) | 98.44% to 100.04% |
| Limit of Detection (LOD) | 0.4 ng |
| Limit of Quantitation (LOQ) | 1.2 ng (Estimated) |
Experimental Protocol
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (85%)
-
This compound Reference Standard
-
Sample for analysis
Preparation of Mobile Phase
-
Mix equal volumes of Acetonitrile and Water (e.g., 500 mL of Acetonitrile and 500 mL of Water).
-
Adjust the pH of the mixture to 3.0 using phosphoric acid.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.5, 1, 5, 10, 20, 30 µg/mL).
Preparation of Sample Solution
-
For Bulk Drug Substance: Accurately weigh a quantity of the sample powder equivalent to about 10 mg of this compound and proceed as described for the standard solution preparation.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak area for this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
-
Calculate the amount of this compound in the original sample.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for method development and validation, which is a crucial aspect of ensuring the reliability of the analytical data.
Caption: Logical pathway for HPLC method development and validation.
Discussion
The provided method offers a starting point for the analysis of this compound. Due to the structural similarity to phloroglucinol and trimethylphloroglucinol, a C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water is expected to provide good separation. The methyl group on this compound will likely lead to a slightly longer retention time compared to phloroglucinol under the same conditions due to increased hydrophobicity.
For specific applications, method optimization may be necessary. This could involve adjusting the mobile phase composition, flow rate, or column temperature to achieve optimal resolution and run time. Full method validation according to ICH guidelines is essential before implementing this method for routine quality control analysis in a regulated environment. This includes demonstrating specificity, linearity, accuracy, precision, limit of detection, limit of quantitation, and robustness.
References
Application Notes and Protocols for 2-Methylphloroglucinol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylphloroglucinol (2-methyl-1,3,5-trihydroxybenzene) is a versatile building block in organic synthesis, prized for its electron-rich aromatic ring and three hydroxyl groups that can be selectively functionalized. This trisubstituted phenol serves as a key starting material for the synthesis of a diverse array of bioactive molecules, including natural products, pharmaceuticals, and other complex organic compounds. Its unique substitution pattern allows for regioselective reactions, making it an invaluable synthon in the construction of intricate molecular architectures.
These application notes provide an overview of the utility of this compound in organic synthesis, with a focus on its application in the synthesis of bioactive acylphloroglucinols and as a foundational element in the total synthesis of complex natural products. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.
Applications of this compound
This compound is a versatile precursor for a variety of important molecular scaffolds. Key applications include:
-
Synthesis of Bioactive Acylphloroglucinols: The aromatic core of this compound is readily acylated to produce a wide range of acylphloroglucinol derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The strategic introduction of various acyl and alkyl groups allows for the fine-tuning of their pharmacological profiles.
-
Building Block for Natural Product Synthesis: The structural motif of this compound is embedded within numerous complex natural products, particularly polycyclic polyprenylated acylphloroglucinols (PPAPs). It serves as a crucial starting material in the total synthesis of compounds like garsubellin A, which exhibits potent neurotrophic activity.[3][4]
-
Precursor to Chromones and Flavonoids: The reactivity of this compound allows for its use in the construction of heterocyclic systems such as chromones and flavonoids. These classes of compounds are of significant interest due to their widespread occurrence in nature and their broad spectrum of biological activities.[5]
-
Synthesis of Humulone and Lupulone Analogues: The core structure of this compound is analogous to the phloroglucinol derivatives found in hops, such as humulone and lupulone. This makes it an ideal starting material for the synthesis of analogues of these bitter acids, which are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[6][7]
Key Reactions and Methodologies
Several key synthetic transformations are employed to functionalize this compound and its derivatives:
-
Friedel-Crafts Acylation and Alkylation: These reactions are fundamental for introducing acyl and alkyl substituents onto the aromatic ring. The Hoesch reaction, for instance, allows for the synthesis of hydroxyaryl ketones by reacting this compound with a nitrile in the presence of an acid catalyst.[8] Microwave-assisted Friedel-Crafts alkylation has also been reported as a rapid and efficient method.[9]
-
Prenylation: The introduction of prenyl groups is a common strategy in the synthesis of natural product analogues. This can be achieved by reacting this compound with prenyl bromide or other prenylating agents, often in the presence of a base or a Lewis acid catalyst.[6]
-
Cyclization and Annulation Reactions: In the synthesis of complex polycyclic systems, this compound derivatives undergo various cyclization and annulation reactions. These can include intramolecular aldol-type reactions, diketene annulations, and oxidative ring expansions to construct bicyclic and bridged ring systems.[10][11]
Quantitative Data Summary
The following table summarizes representative yields for key reactions involving phloroglucinol derivatives, providing a comparative overview of different synthetic strategies.
| Reaction Type | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference |
| Friedel-Crafts Alkylation (Microwave) | Phloroglucinol | Alkylated Phloroglucinols | Silica-AgNO₃ | ~50 | [9] |
| One-Pot Polycyclic Phloroglucinol Synthesis | Phloroglucinol and Methyl Vinyl Ketone | Polycyclic Derivatives | Silica Gel | 57 (total isolated) | [12] |
| Wacker-type Oxidation/Cyclization | Phenol Alcohol Derivative | Tricyclic Intermediate for Garsubellin A | Pd(OAc)₂, Cu(OAc)₂ | up to 95 | [10] |
| Synthesis of Lupulone Analogues | Acylphloroglucinols | Triprenylated Lupulones | KOH, Prenyl Bromide | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the functionalization of phloroglucinol derivatives, which can be adapted for this compound.
Protocol 1: General Procedure for Friedel-Crafts Acylation (Hoesch Synthesis)
This protocol describes the synthesis of a hydroxyaryl ketone from a phloroglucinol derivative and a nitrile.[8]
Materials:
-
This compound
-
Nitrile (e.g., acetonitrile, benzonitrile)
-
Anhydrous diethyl ether
-
Zinc chloride (anhydrous)
-
Dry hydrogen chloride gas
-
Ice-water bath
-
Round-bottom flask with a gas inlet tube and stirrer
-
Hydrochloric acid (aqueous solution)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve equimolar quantities of this compound and the nitrile in anhydrous diethyl ether.
-
Add a catalytic amount of anhydrous zinc chloride to the solution.
-
Cool the reaction mixture in an ice-water bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction progress can be monitored by TLC.
-
Upon completion, the intermediate ketimine hydrochloride may precipitate.
-
Stop the gas flow and allow the mixture to stand.
-
Hydrolyze the intermediate by adding an aqueous solution of hydrochloric acid and warming the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired hydroxyaryl ketone.
Protocol 2: Microwave-Assisted Friedel-Crafts Alkylation
This protocol provides a rapid and efficient method for the synthesis of alkylated phloroglucinols using microwave irradiation.[9]
Materials:
-
This compound
-
Prenol or Geraniol
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Microwave reactor
-
Mortar and pestle
Procedure:
-
Prepare the catalyst by grinding silica gel and silver nitrate together in a mortar and pestle.
-
In a microwave-safe vessel, mix this compound, the prepared catalyst, and the alkylating agent (prenol or geraniol).
-
Place the vessel in the microwave reactor and irradiate for short intervals (e.g., 2 minutes per round) to avoid overheating and calcination.
-
Monitor the reaction progress by TLC. The starting material can be reused in subsequent rounds until it is consumed.
-
After completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkylated this compound derivatives.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and biological activity of compounds derived from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive acylphloroglucinols from Hypericum densiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expedient Synthesis of Lupulones and Their Derivatization to 2,8‐7H‐Dihydrochromen‐7‐ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ScholarWorks - Idaho Conference on Undergraduate Research: Total Synthesis and Derivation of Humulones and Lupulones as Possible Biologically Active Agents [scholarworks.boisestate.edu]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Part I. A Concise Total Synthesis of Garsubellin A Part II. Synthetic Studies towards Acutumine Alkaloids [escholarship.org]
- 12. Discovery of Novel Polycyclic Phloroglucinols via an Improved One-Pot Method - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylphloroglucinol: A Versatile Precursor for Novel Pharmaceutical Compounds
Introduction
2-Methylphloroglucinol, a derivative of the naturally occurring phloroglucinol, is emerging as a valuable and versatile precursor in the synthesis of a diverse range of pharmaceutical compounds. Its unique chemical structure, characterized by a tri-hydroxylated benzene ring with a methyl group, provides a scaffold for the development of novel therapeutics with antibacterial, antifungal, and antitussive properties. This application note provides a detailed overview of the synthesis of key pharmaceutical derivatives from this compound, their biological activities, and the underlying mechanisms of action. Experimental protocols and quantitative data are presented to guide researchers in the development of next-generation pharmaceuticals.
I. Antibacterial Agents: The Synthesis and Activity of Aspidinol
Aspidinol, a derivative of this compound, has demonstrated significant antibacterial activity, particularly against multi-drug-resistant strains of Staphylococcus aureus (MRSA).
A. Synthesis of Aspidinol
The synthesis of Aspidinol from this compound involves a two-step process: acylation followed by alkylation.
Step 1: Acylation of this compound
The initial step is a Friedel-Crafts acylation of this compound with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 2-butyryl-6-methylphloroglucinol.
Step 2: Alkylation of 2-butyryl-6-methylphloroglucinol
The intermediate is then alkylated to yield Aspidinol. The exact conditions for this step in the synthesis of Aspidinol are not detailed in the available literature, however, a general method for alkylation of a similar monoacylphloroglucinol has been reported.[1]
B. Experimental Protocol: Synthesis of an Alkylated Acylphloroglucinol Derivative[1]
This protocol describes the synthesis of an analogue and can be adapted for the synthesis of Aspidinol.
Materials:
-
Monoacylphloroglucinol (starting material)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium iodide (TBAI)
-
1-bromo-4-(bromomethyl)benzene
-
Hexane
-
Water
-
Acetone
-
Silica gel for chromatography
Procedure:
-
Dissolve the monoacylphloroglucinol (e.g., compound 3 in the cited literature, 3.0 g), NaOH (1.01 g), and a catalytic amount of TBAI (500 mg) in water (225 mL).
-
Add a solution of 1-bromo-4-(bromomethyl)benzene (2.5 g) in hexane (20 mL) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Collect the precipitated crude product by filtration.
-
Purify the crude product by silica gel chromatography using an acetone:hexane (1:2) solvent system to afford the alkylated acylphloroglucinol.
Yield: 30.0%[1]
C. Antibacterial Activity and Mechanism of Action
Aspidinol exhibits potent antibacterial activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[2] In a lethal septicemic mouse model, a 50 mg/kg dose of aspidinol provided significant protection from mortality, comparable to the antibiotic vancomycin.[2]
The primary antibacterial mechanism of Aspidinol involves the inhibition of ribosome formation in bacterial cells.[2][3] This disruption of protein synthesis is a key factor in its bactericidal effects. Additionally, Aspidinol has been shown to downregulate genes involved in amino acid biosynthesis and iron transport, further contributing to its antibacterial activity.[3]
Table 1: Antibacterial Activity of Aspidinol against S. aureus
| Strain | MIC (µg/mL) |
| MRSA | 2 |
Data sourced from PubMed.[2]
Diagram 1: Proposed Antibacterial Mechanism of Aspidinol
Caption: Aspidinol inhibits bacterial ribosome formation, leading to the cessation of protein synthesis and ultimately cell death.
II. Antifungal Agents: The Potential of Dryofragin
Dryofragin, another derivative of this compound, has been identified as a promising antifungal agent.
A. Synthesis of Dryofragin
B. Antifungal Activity and Mechanism of Action
Methylphloroglucinol derivatives, including Dryofragin, are reported to exhibit strong antifungal activity.[4] The proposed mechanism of action for these compounds is the inhibition of ergosterol biosynthesis.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5][6][7][8] This mechanism is a common target for many existing antifungal drugs.
Diagram 2: General Mechanism of Action for Ergosterol Biosynthesis Inhibitors
Caption: Dryofragin is thought to inhibit the ergosterol biosynthesis pathway, disrupting fungal cell membrane integrity and causing cell death.
III. Antitussive Agents: Substituted Phloroglucinol Derivatives
A series of substituted phloroglucinol derivatives, potentially including those derived from this compound, have been patented for their application as cough suppressants.[9]
A. Synthesis of Antitussive Phloroglucinol Derivatives
The general structure of these compounds involves a phloroglucinol core with various substituents. The patent describes derivatives where the core can be substituted with methyl, ethyl, or propyl groups, and other positions can be modified with allyl or glycoside groups.[9] While a specific synthesis protocol starting from this compound is not provided, the general synthesis would involve alkylation and/or glycosylation of the phloroglucinol ring.
B. Antitussive Mechanism of Action
The antitussive effect of these phloroglucinol derivatives is believed to be linked to the known antispasmodic properties of the phloroglucinol scaffold.[9] Phloroglucinol and its derivatives can inhibit smooth muscle contractions, which may play a role in suppressing the cough reflex.[9] The mechanism is thought to involve the modulation of ion channels and interference with cellular signaling pathways that regulate muscle tone.[9] Centrally acting antitussives often target receptors in the brainstem to suppress the cough reflex.[10]
Diagram 3: Proposed Antitussive Mechanism of Phloroglucinol Derivatives
Caption: Substituted phloroglucinol derivatives may exert their antitussive effect by inhibiting airway smooth muscle contraction.
IV. Conclusion and Future Directions
This compound serves as a promising and versatile starting material for the synthesis of a variety of pharmaceutically active compounds. The derivatives highlighted in this application note demonstrate significant potential as antibacterial, antifungal, and antitussive agents. Further research is warranted to fully elucidate the synthetic pathways to these compounds, optimize reaction conditions to improve yields, and conduct comprehensive preclinical and clinical studies to validate their therapeutic efficacy and safety. The exploration of other derivatives of this compound could lead to the discovery of new drug candidates with improved pharmacological profiles.
References
- 1. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijraset.com [ijraset.com]
- 9. CN102992988A - Substituted phloroglucinol derivatives and application thereof - Google Patents [patents.google.com]
- 10. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Assays Using 2-Methylphloroglucinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antifungal properties of 2-methylphloroglucinol derivatives. The information is intended to guide researchers in the screening and characterization of these compounds as potential antifungal agents.
Introduction
Phloroglucinols, a class of naturally occurring phenolic compounds, and their derivatives have garnered significant interest due to their wide range of biological activities, including potent antifungal properties.[1][2] this compound, also known as 2-methyl-1,3,5-benzenetriol, serves as a key structural scaffold for the synthesis of novel derivatives with enhanced efficacy and broader spectrums of activity against various fungal pathogens.[3][4] The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents, and this compound derivatives represent a promising avenue of research.[3]
This document outlines the common in vitro and in vivo assays used to assess the antifungal activity of these compounds, provides summarized data from recent studies, and presents detailed experimental protocols.
Quantitative Antifungal Activity Data
The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative measures of antifungal activity for various this compound and related phloroglucinol derivatives against a range of fungal species.
Table 1: Antifungal Activity of Phloroglucinol Derivatives against Dermatophytes
| Compound | Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Pseudoaspidinol | T. mentagrophytes | - | 21.06 | [4] |
| T. rubrum | - | 19.89 | [4] | |
| Compound 6 | T. mentagrophytes | 62.5 | - | [4] |
| Compound 7 | T. rubrum | - | 39.89 | [4] |
| Compound 17 | T. rubrum | 3.05 | - | [5] |
| T. mentagrophytes | 5.13 | - | [5] |
Table 2: Antifungal Activity of Phloroglucinol Derivatives against Plant Pathogens
| Compound | Fungal Species | EC50 (µg/mL) | In Vivo Cure Rate (200 µg/mL) | Reference |
| 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one (2b) | Botrytis cinerea | 1.39 | 83.35% (gray mold) | [6] |
| Monilinia fructicola | 1.18 | 76.26% (brown rot) | [6] | |
| MP4 | Penicillium digitatum | - | Significantly inhibited decay | [7] |
| P. italicum | - | Significantly inhibited decay | [7] |
Table 3: Antifungal Activity of Phloroglucinol Derivatives against Opportunistic Human Pathogens
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 2,4-diproylphloroglucinol (DPPG) | Candida spp. | 16–128 | [8][9] |
| Aspergillus spp. | 16–64 | [8][9] | |
| 2-methyl-1-(2,4,6-trihydroxy-3-(4-isopropylbenzyl)phenyl)propan-1-one (11j) | Cryptococcus neoformans | 1.5–2.1 | [10] |
| Cryptococcus gattii | 1.5–2.1 | [10] |
Mechanisms of Antifungal Action
Several studies have elucidated the potential mechanisms through which this compound derivatives exert their antifungal effects. A primary mode of action involves the disruption of the fungal cell membrane's integrity and function.
One key mechanism is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane damage and cell death. This compound derivatives have been shown to target key enzymes in this pathway, including:
-
Cytochrome P450 sterol 14α-demethylase (CYP51): A crucial enzyme in the ergosterol biosynthesis pathway.[3]
-
Squalene epoxidase (SE): Another key enzyme involved in the synthesis of ergosterol.[3][4]
Additionally, some derivatives have been found to inhibit β-1,3-glucan synthase , an enzyme responsible for synthesizing a major component of the fungal cell wall, further compromising the structural integrity of the fungus.[3] Another observed mechanism is the direct disruption of the fungal cell membrane , leading to the leakage of essential cellular contents.[6][8]
Caption: Proposed mechanisms of antifungal action for this compound derivatives.
Experimental Protocols
The following are detailed protocols for common antifungal assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile fungal culture broth (e.g., RPMI-1640 for yeasts and molds)
-
Fungal inoculum, adjusted to the appropriate concentration
-
This compound derivative stock solution in a suitable solvent (e.g., DMSO)
-
Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.[2]
-
Serial Dilution:
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to the first well of each test row.[2]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well.[2]
-
Discard 100 µL from the 10th well.[2]
-
-
Inoculation: Prepare a fungal inoculum suspension and adjust its concentration. Add 100 µL of the inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.[2]
-
Controls:
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific fungal species (e.g., 35°C for 24-48 hours for Candida and Aspergillus species).[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth is observed.[2]
Caption: Workflow for MIC determination using the broth microdilution method.
Spore Germination Assay
This assay assesses the ability of a compound to inhibit the germination of fungal spores.
Materials:
-
Fungal spore suspension
-
Sterile broth or agar medium
-
This compound derivative at various concentrations
-
Microscope slides and coverslips
-
Microscope
-
Incubator
Procedure:
-
Spore Collection: Collect fungal spores from a mature culture.[9]
-
Treatment: Prepare a series of dilutions of the this compound derivative in the growth medium.
-
Inoculation: Add the fungal spore suspension to each dilution of the compound.
-
Incubation: Incubate the treated spore suspensions under conditions that promote germination.
-
Microscopic Examination: At specific time points, place a drop of the suspension on a microscope slide, cover with a coverslip, and observe under a microscope.
-
Quantification: Determine the percentage of germinated spores by counting a sufficient number of spores (e.g., 100) in multiple fields of view for each treatment and control. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Analysis: Compare the germination rates in the treated samples to the untreated control to determine the inhibitory effect of the compound.
Hyphal Growth Inhibition Assay
This assay measures the effect of a compound on the radial growth of filamentous fungi.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Potato Dextrose Agar - PDA)
-
Fungal culture
-
This compound derivative
-
Sterile cork borer or pipette tip
-
Incubator
-
Ruler or calipers
Procedure:
-
Medium Preparation: Prepare agar plates containing various concentrations of the this compound derivative.
-
Inoculation: Place a small plug of a young, actively growing fungal culture in the center of each plate.[9]
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.[9]
-
Measurement: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.[9]
-
Analysis: Calculate the percentage of growth inhibition for each concentration of the compound compared to the control.
In Vivo Antifungal Activity in a Galleria mellonella Model
The Galleria mellonella (greater wax moth) larva is a useful in vivo model for assessing the efficacy and toxicity of antifungal compounds.
Materials:
-
G. mellonella larvae
-
Fungal pathogen suspension
-
This compound derivative solution
-
Microinjection system
-
Incubator
Procedure:
-
Infection: Inject a lethal dose of the fungal pathogen into the hemocoel of the larvae.[8][9]
-
Treatment: At a specified time post-infection, administer the this compound derivative to the larvae via injection.[8][9]
-
Controls: Include groups of larvae that are uninfected, infected but untreated (placebo), and infected and treated with a known antifungal agent.[9]
-
Incubation: Incubate the larvae at an appropriate temperature (e.g., 37°C).
-
Monitoring: Monitor the survival of the larvae daily for a set period.
-
Analysis: Plot survival curves (e.g., Kaplan-Meier) and compare the survival rates of the treated groups with the control groups to determine the therapeutic efficacy of the compound.[8][9]
Conclusion
This compound derivatives have demonstrated significant potential as a novel class of antifungal agents.[3][4][5][6][7][8][10] The protocols and data presented in these application notes provide a framework for the systematic evaluation of these compounds. Further research, including structure-activity relationship (SAR) studies, toxicological assessments, and in vivo efficacy studies in mammalian models, is warranted to advance the development of these promising compounds into clinically useful antifungal drugs.
References
- 1. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, Antidermatophyte Activity, and Mechanism of Methylphloroglucinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity of Phloroglucinol Derivatives against Botrytis cinerea and Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Effects of the Phloroglucinol Derivative DPPG Against Pathogenic Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Effects of the Phloroglucinol Derivative DPPG Against Pathogenic Aspergillus fumigatus [mdpi.com]
- 10. Synthesis of Natural Acylphloroglucinol-Based Antifungal Compounds against Cryptococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of 2-Methylphloroglucinol's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylphloroglucinol, a derivative of phloroglucinol, is a phenolic compound of significant interest for its potential antioxidant properties. Phenolic compounds are known to combat oxidative stress, a key factor in the pathogenesis of numerous diseases, by neutralizing reactive oxygen species (ROS). Evaluating the antioxidant capacity of this compound is a critical step in its development as a potential therapeutic agent. These application notes provide detailed protocols for common in vitro assays to determine its antioxidant activity, including chemical and cell-based methods.
Data Presentation
Quantitative analysis of the antioxidant capacity of a compound is crucial for comparing its efficacy with other antioxidants. While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes typical antioxidant activity values for the parent compound, phloroglucinol, which can serve as a valuable reference. It is strongly recommended that researchers determine the specific values for this compound through the experimental protocols outlined below.
Table 1: Antioxidant Activity of Phloroglucinol (Reference Compound)
| Assay | Method Principle | Typical IC50 / Value for Phloroglucinol | Standard Reference |
| DPPH Radical Scavenging Activity | Electron transfer | 42 ± 1.00 µg/ml[1] | Ascorbic Acid |
| ABTS Radical Scavenging Activity | Electron and hydrogen atom transfer | Data not readily available in IC50 | Trolox |
| FRAP (Ferric Reducing Antioxidant Power) | Electron transfer | Data not readily available | Trolox |
| Cellular Antioxidant Activity (CAA) | ROS scavenging in a cellular model | Protective effects observed[2] | Quercetin |
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity. FRAP values are typically expressed as Trolox equivalents.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of sample and standard solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the ascorbic acid standard.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.
-
For the control well, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of working ABTS•+ solution:
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of sample and standard solutions:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the Trolox standard.
-
-
Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or Trolox to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP working solution:
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).
-
Warm the working solution to 37°C before use.
-
-
Preparation of sample and standard solutions:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using Trolox.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP working solution to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound or Trolox to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Antioxidant Power:
-
The antioxidant capacity is determined from the standard curve of Trolox and is expressed as µmol Trolox equivalents per gram of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells, providing a more biologically relevant measure of antioxidant activity.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Cell Treatment:
-
After 24 hours, remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and quercetin (in culture medium) for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution (e.g., 25 µM in PBS) to the cells and incubate for 1 hour in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution (e.g., 600 µM in PBS) to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time.
-
The CAA unit is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Signaling Pathway
Phloroglucinols have been shown to exert their antioxidant effects in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. U[4][5]nder normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or antioxidants like phloroglucinols, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTIOXIDANT POTENTIAL OF PHLOROGLUCINOL; AN IN-VITRO APPROACH I. Archana and K. Vijayalakshmi | Semantic Scholar [semanticscholar.org]
2-Methylphloroglucinol: Application Notes and Protocols for Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylphloroglucinol, a derivative of phloroglucinol, is a phenolic compound with significant potential in cell culture applications, particularly in cancer research and studies on oxidative stress. While specific research on this compound is limited, the extensive data available for its parent compound, phloroglucinol, provides a strong foundation for understanding its likely biological activities. This document outlines the key applications, detailed experimental protocols, and relevant signaling pathways, drawing primarily from research on phloroglucinol as a proxy. It is presumed that the methyl group modification may influence the potency and specificity of its effects, a subject for future investigation.
The primary applications of phloroglucinol in cell culture revolve around its ability to induce apoptosis (programmed cell death) in cancer cells and to modulate signaling pathways critical for cell survival and proliferation. Furthermore, its antioxidant properties make it a valuable tool for studying and mitigating oxidative damage in cellular systems.
Key Applications in Cell Culture
-
Induction of Apoptosis in Cancer Cells: Phloroglucinol has been shown to trigger apoptosis in various cancer cell lines, including colon, breast, and liver cancer.[1][2][3] This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Inhibition of Cancer Cell Proliferation and Metastasis: By arresting the cell cycle and modulating key signaling pathways, phloroglucinol can inhibit the uncontrolled growth of cancer cells.[2][4] It has also been observed to suppress the metastatic potential of breast cancer cells.[5]
-
Modulation of Cellular Signaling Pathways: Phloroglucinol influences critical signaling cascades involved in cell fate, including the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[4][6]
-
Antioxidant and Cytoprotective Effects: Phloroglucinol exhibits antioxidant properties, protecting cells from oxidative stress-induced damage.[7][8][9]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of phloroglucinol in various cell lines. These concentrations can serve as a starting point for optimizing experiments with this compound.
Table 1: Effects of Phloroglucinol on Cancer Cell Viability and Apoptosis
| Cell Line | Concentration Range | Incubation Time | Key Effects | Reference(s) |
| HT-29 (Colon Cancer) | 12.5 - 50 µg/mL | 24 hours | Decreased cell viability, induction of apoptosis, cell cycle arrest at G0/G1 phase.[1][4] | [1][4] |
| Hep3B (Liver Cancer) | Not specified | Not specified | Induction of caspase-dependent apoptosis, inactivation of PI3K/Akt/mTOR pathway.[6] | [6] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | Inhibition of proliferation, induction of apoptosis.[3] | [3] |
| PC3 (Prostate Cancer) | ≥ 1 mM | 24 and 48 hours | Reduced cell viability, cell cycle inhibition at G2/M phase. |
Table 2: Effects of Phloroglucinol on Oxidative Stress
| Cell Line | Concentration Range | Treatment | Key Effects | Reference(s) |
| HepG2 (Liver) | 4 - 400 µM | Direct treatment | Reduced levels of reactive oxygen species (ROS), increased antioxidant defenses.[9] | [9] |
| C2C12 (Myoblasts) | Not specified | H₂O₂-induced oxidative stress | Suppressed cytotoxicity and DNA damage, blocked ROS production.[7][8] | [7][8] |
Signaling Pathways Modulated by Phloroglucinol
Phloroglucinol has been demonstrated to exert its effects by modulating several key intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell survival, proliferation, and growth. Phloroglucinol has been shown to inactivate this pathway, contributing to its pro-apoptotic effects in cancer cells.[4][6]
Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.
Ras/ERK-MAPK Signaling Pathway
The Ras/ERK-MAPK pathway is another critical regulator of cell proliferation, differentiation, and survival. Phloroglucinol has been found to inhibit this pathway, contributing to its anti-cancer effects.[4]
Caption: Ras/ERK-MAPK signaling pathway inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture, based on methodologies used for phloroglucinol.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTS-based cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
6-well or 10 cm cell culture dishes
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the protein bands using an imaging system.
Conclusion
While direct studies on this compound are not abundant, the extensive research on its parent compound, phloroglucinol, provides a robust framework for its potential applications in cell culture. The primary areas of interest include cancer research, where its pro-apoptotic and anti-proliferative effects can be explored, and in studies of cellular stress, leveraging its antioxidant properties. The provided protocols and signaling pathway information offer a solid starting point for researchers to investigate the specific effects of this compound and to determine if the methyl group confers any unique or enhanced biological activities. Further research is warranted to fully elucidate the cellular and molecular mechanisms of this compound.
References
- 1. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the anti-inflammatory and antiapoptotic properties of phloroglucinol on pancreatic cells in diabetic models: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H8O3 | CID 66606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Derivatization of 2-Methylphloroglucinol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chemical derivatization of 2-Methylphloroglucinol for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a phenolic compound, possesses low volatility and is thermally labile, making direct GC-MS analysis challenging. The described method utilizes a silylation reaction to increase the volatility and thermal stability of the analyte, enabling robust and reproducible quantification. This protocol is intended for use in research, quality control, and pharmacokinetic studies involving this compound.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound is crucial for various applications, including metabolic studies, formulation development, and quality assurance of raw materials. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] However, the polar nature of the hydroxyl groups in this compound results in poor chromatographic performance, characterized by broad peaks and low sensitivity.
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties.[2] For phenolic compounds like this compound, silylation is a widely employed and effective derivatization technique.[3][4] This process involves the replacement of the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and thermally stable, leading to improved chromatographic peak shape and enhanced sensitivity.[5] Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
This document outlines a detailed protocol for the derivatization of this compound using BSTFA, followed by its analysis using GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous (≥99.8%)
-
Acetone, HPLC grade
-
Hexane, HPLC grade
-
Nitrogen gas, high purity
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetone in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetone to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Derivatization Protocol
-
Sample Preparation: Pipette 100 µL of the standard solution or sample extract into a 2 mL amber glass vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the dried sample. The use of pyridine as a catalyst can improve the stability of the derivatives.[6]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven. The derivatization reaction is typically rapid in acetone, but heating ensures complete reaction for quantitative analysis.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of silylated phenolic compounds. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes expected quantitative data for the analysis of derivatized this compound. These values are representative and may vary depending on the specific analytical conditions.
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Visualization
Experimental Workflow
Caption: Workflow for the derivatization and analysis of this compound.
Logical Relationship of GC-MS Analysis Steps
Caption: Key steps in the GC-MS analysis of the derivatized analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. thescipub.com [thescipub.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Methylphloroglucinol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylphloroglucinol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step synthesis from 2,4,6-trinitrotoluene (TNT).
Problem 1: Low Yield in the Catalytic Hydrogenation of 2,4,6-Trinitrotoluene (TNT)
Possible Causes and Solutions:
-
Incomplete Hydrogenation: The reduction of the three nitro groups may be stepwise, and incomplete reaction can lead to a mixture of partially reduced intermediates, such as hydroxylamino and nitroso compounds.
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider increasing the reaction time, hydrogen pressure, or catalyst loading.
-
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting material or solvent. It can also be deactivated by the formation of side products that adsorb strongly to the catalyst surface.
-
Solution: Use high-purity TNT and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst. In some cases, washing the catalyst with a suitable solvent may help, but replacement is often more effective. A 1% Pd/Sibunit catalyst has been shown to be effective and reusable for up to 10 cycles with minimal loss of activity.[1][2]
-
-
Suboptimal Reaction Conditions: Temperature and pressure play a crucial role in the efficiency of the hydrogenation.
-
Solution: The hydrogenation of 2,4,6-trinitrotoluene to 2,4,6-triaminotoluene has been successfully carried out at 50–55 °C and 0.5 MPa pressure.[2] Ensure your experimental setup can maintain these conditions consistently.
-
Problem 2: Low Yield or Purity Issues in the Hydrolysis of 2,4,6-Triaminotoluene (TAT)
Possible Causes and Solutions:
-
Side Reactions of 2,4,6-Triaminotoluene (TAT): TAT is susceptible to oxidation and can form colored byproducts, especially when exposed to air. Under anaerobic conditions, TAT can also form azo derivatives.[3]
-
Solution: Perform the hydrolysis step immediately after the hydrogenation without isolating the TAT intermediate if possible. A one-pot synthesis where the hydrogenation is followed by acidification and hydrolysis can minimize the handling of the sensitive TAT.[1] If TAT is isolated, it should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Hydrolysis: The hydrolysis of the amino groups to hydroxyl groups requires acidic conditions and sufficient time.
-
Solution: The hydrolysis is typically carried out in an acidic solution (e.g., sulfuric acid) at elevated temperatures. Refluxing the reaction mixture for an adequate duration is necessary to ensure complete conversion. The yield of this compound is influenced by the molar ratio of sulfuric acid to the TAT intermediate.[1]
-
-
Formation of Polymeric Byproducts: Under strongly alkaline conditions, TNT and its derivatives can undergo polymerization.[4] While the hydrolysis of TAT is acidic, improper pH control or localized high pH during workup could potentially lead to undesired side reactions.
-
Solution: Maintain acidic conditions throughout the hydrolysis and workup process.
-
Problem 3: Difficulty in Purifying this compound
Possible Causes and Solutions:
-
Presence of Colored Impurities: Oxidation of intermediates or the final product can lead to colored impurities that are difficult to remove.
-
Solution: Use of activated carbon during recrystallization can help decolorize the product. Performing the synthesis and purification steps under an inert atmosphere can minimize oxidation.
-
-
Co-precipitation of Byproducts: Side products from the hydrolysis step may co-precipitate with the desired product.
-
Solution: Recrystallization from a suitable solvent system is a common and effective purification method. Water is a potential solvent for recrystallization. Extraction with an organic solvent like ethyl acetate can be used to isolate the product from the aqueous reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthesis route for this compound?
A1: The most widely described method is a two-step synthesis starting from 2,4,6-trinitrotoluene (TNT). The first step involves the catalytic hydrogenation of TNT to 2,4,6-triaminotoluene (TAT). The second step is the hydrolysis of TAT in an acidic medium to yield this compound. This method has been reported to provide high overall yields, ranging from 85% to 91% based on the starting TNT.[2]
Q2: What are the key parameters to control for maximizing the yield in the hydrogenation step?
A2: The key parameters are:
-
Catalyst: A 1% Palladium on Sibunit (a type of carbon support) has been shown to be highly effective and reusable.[1][2]
-
Temperature: 50–55 °C.[2]
-
Pressure: 0.5 MPa of hydrogen gas.[2]
-
Solvent: A mixture of acetone and water (7:1 v/v) has been used successfully.[1][2]
-
Reaction Time: The reaction should be monitored to ensure it proceeds to completion.
Q3: What are the expected intermediates and side products in the synthesis of this compound from TNT?
A3:
-
Intermediates: The primary intermediate is 2,4,6-triaminotoluene (TAT). During the hydrogenation of TNT, partially reduced intermediates such as 2-hydroxylamino-4,6-dinitrotoluene and 4-hydroxylamino-2,6-dinitrotoluene may be formed.[5]
-
Side Products: In the hydrolysis of TAT, incomplete reaction can lead to aminophenol derivatives. If TAT is exposed to air, it can oxidize. Under anaerobic conditions, TAT can form azo derivatives.[3]
Q4: How can I monitor the progress of the reactions?
A4:
-
Hydrogenation: The reaction progress can be monitored by measuring hydrogen uptake. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the disappearance of the starting material (TNT) and the formation of the product (TAT).
-
Hydrolysis: The progress of the hydrolysis can also be monitored by TLC or HPLC to observe the conversion of TAT to this compound.
Q5: What are the recommended safety precautions when working with 2,4,6-trinitrotoluene (TNT)?
A5: 2,4,6-trinitrotoluene is an explosive and should be handled with extreme caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid friction, impact, and heat. It is crucial to consult and adhere to all institutional and regulatory safety guidelines for handling explosive compounds.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound from 2,4,6-Trinitrotoluene
| Step | Reactant | Product | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| 1. Hydrogenation | 2,4,6-Trinitrotoluene | 2,4,6-Triaminotoluene (as sulfate salt) | 1% Pd/Sibunit | Methanol (or Methanol/Toluene) | 50-55 | 0.5 | 98 | [2] |
| 2. Hydrolysis | 2,4,6-Triaminotoluene sulfate salt | This compound | - | Water/H₂SO₄ | Reflux | Atmospheric | 90 (from TAT salt) | [2] |
| Overall | 2,4,6-Trinitrotoluene | This compound | - | - | - | - | 85-91 | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from 2,4,6-Trinitrotoluene
Step 1: Catalytic Hydrogenation of 2,4,6-Trinitrotoluene (TNT)
-
In a suitable autoclave, charge 2,4,6-trinitrotoluene and a 1% Pd/Sibunit catalyst.
-
Add a solvent mixture of acetone and water (7:1 v/v).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 0.5 MPa.
-
Heat the reaction mixture to 50–55 °C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or HPLC.
-
Once the reaction is complete (typically when hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
Step 2: Hydrolysis of 2,4,6-Triaminotoluene (TAT) to this compound
-
To the reaction mixture from Step 1 (containing the 2,4,6-triaminotoluene), add a calculated amount of concentrated sulfuric acid to form the triaminotoluene disulfate salt and create an acidic environment for hydrolysis.
-
Heat the mixture to reflux and maintain for several hours. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
After completion of the hydrolysis, cool the reaction mixture to room temperature.
-
The crude this compound can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from water, potentially with the addition of activated carbon for decolorization.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound from TNT.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline hydrolysis/polymerization of 2,4,6-trinitrotoluene: characterization of products by 13C and 15N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trinitrotoluene Reduction by an Fe-Only Hydrogenase in Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2-Methylphloroglucinol from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methylphloroglucinol from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the C-methylation of phloroglucinol. In this reaction, potential impurities include unreacted phloroglucinol, over-methylated products, and side-products formed under specific reaction conditions. For instance, under strongly basic conditions (e.g., excess methanolic potash), a rearrangement can occur, leading to the formation of 5-acetyl-1,1,3,3-tetramethylcyclohexen-(4)-ol-(4)-dione.[1] Milder basic conditions might result in the formation of 3-methyl-phloracetophenone.[1]
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[2] Thin-Layer Chromatography (TLC) is a rapid and convenient technique for monitoring the progress of the purification.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for identifying the nature of any persistent impurities.
Q3: What are the general approaches for purifying crude this compound?
A3: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Often, a combination of these techniques is employed for optimal purity.
Q4: Is this compound susceptible to degradation during purification?
A4: Phenolic compounds like this compound can be susceptible to oxidation, especially at elevated temperatures and in the presence of bases. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The solvent may be too nonpolar, or the solution is supersaturated. | - Add a small amount of a more polar co-solvent. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Poor recovery of the purified product | The chosen solvent is too good at dissolving this compound, even at low temperatures. | - Ensure the minimum amount of hot solvent was used for dissolution. - Cool the solution for a longer period or to a lower temperature in an ice bath. - Try a different solvent or a two-solvent system where the compound is less soluble in the second solvent. |
| Colored impurities in the final crystals | The impurities are co-crystallizing with the product. | - Perform a hot filtration step with activated charcoal to remove colored impurities before cooling. - A second recrystallization may be necessary. |
| No crystal formation upon cooling | The solution is not saturated, or the compound is highly soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound from impurities | The mobile phase polarity is not optimal. | - Adjust the solvent ratio of the mobile phase. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are eluting too slowly, increase the polarity. - Consider using a different solvent system. A common starting point for phloroglucinol derivatives is a mixture of a nonpolar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone. |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase (silica gel). | - Add a small amount of a polar modifier, such as acetic acid or methanol (e.g., 0.1-1%), to the mobile phase to reduce strong interactions with the silica gel. |
| Product crystallizes on the column | The compound is not sufficiently soluble in the mobile phase. | - Increase the polarity of the mobile phase to improve solubility. - If the problem persists, consider using a different stationary phase or purification technique. |
| Low recovery from the column | The compound is irreversibly adsorbed onto the silica gel. | - This can be an issue with highly polar compounds. Pre-treating the silica gel with a small amount of a polar solvent or using a less active stationary phase like alumina might help. - Ensure all the product is eluted by flushing the column with a highly polar solvent at the end of the separation. |
Data Presentation
The following tables present illustrative data for the purification of this compound. Please note that actual results will vary depending on the specific reaction conditions and the scale of the experiment.
Table 1: Illustrative Purity of this compound at Different Purification Stages
| Purification Stage | Purity by HPLC (%) |
| Crude Reaction Mixture | 75 |
| After Extraction | 85 |
| After Column Chromatography | 95 |
| After Recrystallization | >99 |
Table 2: Illustrative Yield of this compound at Different Purification Stages
| Purification Stage | Step Yield (%) | Overall Yield (%) |
| Extraction | 90 | 90 |
| Column Chromatography | 80 | 72 |
| Recrystallization | 85 | 61.2 |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol is a general guideline and may require optimization for your specific crude mixture.
-
Solvent Selection:
-
Solvent 1 (Good Solvent): A solvent in which this compound is readily soluble at elevated temperatures. Examples include acetone, ethyl acetate, or methanol.
-
Solvent 2 (Anti-Solvent): A solvent in which this compound is poorly soluble, even at elevated temperatures, and is miscible with Solvent 1. Examples include hexane, heptane, or toluene.
-
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot Solvent 1 in an Erlenmeyer flask. b. While the solution is still hot, add Solvent 2 dropwise with swirling until the solution becomes slightly and persistently cloudy. c. Add a few drops of hot Solvent 1 to redissolve the precipitate and obtain a clear solution. d. Allow the flask to cool slowly to room temperature. Crystal formation should be observed. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold Solvent 2. h. Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): A mixture of a nonpolar and a polar solvent. The optimal ratio will need to be determined by TLC analysis. A good starting point is a gradient or isocratic elution with a mixture of hexane and ethyl acetate.
-
TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal eluent system will give a good separation between the this compound spot (which will be more polar and have a lower Rf) and the impurity spots.
-
-
Procedure: a. Prepare the column by packing the silica gel in the chosen mobile phase. b. Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. c. Carefully load the adsorbed sample onto the top of the column. d. Begin eluting with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure this compound. f. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. g. The resulting solid can be further purified by recrystallization if necessary.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: Stability of 2-Methylphloroglucinol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Methylphloroglucinol in solution. The following information is compiled from studies on phloroglucinol and related phenolic compounds, offering insights into potential stability issues and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution at room temperature?
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of phenolic compounds like this compound in solution is influenced by several factors:
-
pH: Phloroglucinol is more stable in acidic conditions and susceptible to degradation in alkaline solutions.[3] The antimicrobial activity of phloroglucinol derivatives is also noted to be higher at lower pH, which may be related to the protonation state of the molecule.[4]
-
Oxidation: Phenolic compounds are prone to oxidation. The presence of oxygen can lead to the formation of degradation products.[1][2] Using deoxygenated solvents and minimizing headspace in storage vials can help mitigate oxidative degradation.
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[5] Storing solutions at lower temperatures (e.g., 2-8 °C) can help slow down degradation rates.
-
Light: Exposure to light, particularly UV light, can induce photodegradation of phenolic compounds.[6][7] It is recommended to store solutions in amber vials or protect them from light.
-
Solvent: The choice of solvent can impact stability. While specific data for this compound is limited, using high-purity solvents is always recommended.
Q3: What are the likely degradation products of this compound?
Based on studies of dimethyl-substituted phloroglucinol derivatives, a likely degradation pathway involves oxidation to form dearomatized structures, with hydroperoxides as intermediates.[1][2] The degradation of phloroglucinol under various stress conditions has been observed, though specific degradation products for this compound are not detailed in the provided search results.
Q4: How should I prepare and store this compound solutions to maximize stability?
To maximize the stability of this compound solutions, the following practices are recommended:
-
Use high-purity solvent: Use HPLC-grade or equivalent purity solvents.
-
Prepare fresh solutions: Ideally, prepare solutions immediately before use.
-
Control pH: If applicable to your experimental conditions, maintaining a slightly acidic pH may enhance stability.
-
Minimize oxygen exposure: Use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.
-
Store at low temperatures: For short-term storage, refrigerate solutions at 2-8 °C. For longer-term storage, consider freezing, although freeze-thaw stability should be evaluated.
Troubleshooting Guides
Issue: I am observing a rapid loss of this compound concentration in my prepared solutions.
-
Possible Cause 1: Oxidative Degradation.
-
Troubleshooting Steps:
-
Prepare fresh solutions using a solvent that has been deoxygenated by sparging with nitrogen or argon.
-
When storing the solution, flush the headspace of the vial with an inert gas before sealing.
-
Avoid vigorous shaking or vortexing that can introduce more oxygen.
-
-
-
Possible Cause 2: pH-mediated Degradation.
-
Troubleshooting Steps:
-
Measure the pH of your solution. If it is neutral or alkaline, this may be contributing to instability.
-
If your experimental protocol allows, consider buffering the solution to a slightly acidic pH (e.g., pH 3-5).
-
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Steps:
-
Ensure that your solutions are always protected from light by using amber vials or by wrapping containers with aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Issue: I am seeing unexpected peaks in my chromatograms when analyzing this compound.
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting Steps:
-
Review your solution preparation and storage procedures against the recommendations for maximizing stability.
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying if the unexpected peaks correspond to known degradants.
-
Use a mass spectrometer (LC-MS) to obtain mass information on the unknown peaks to aid in their identification.[8]
-
-
Data Presentation
Table 1: Qualitative Stability of Phloroglucinol Under Forced Degradation Conditions
| Stress Condition | Observation | Stability Profile |
| Acid Hydrolysis (0.1 M HCl) | Stable | More Stable |
| Alkaline Hydrolysis (0.1 M NaOH) | Degradation observed | Susceptible |
| Oxidation (e.g., H₂O₂) | Degradation observed | Susceptible |
| Dry Heat | Stable | More Stable |
| Photolytic | Stable | More Stable |
(Data inferred from a study on Phloroglucinol, the parent compound of this compound.[3])
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[6][9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile-water mixture).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 1, 6, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C or 80 °C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and alkaline samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. This method is based on published methods for phloroglucinol.[3][11]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase and an organic phase.
-
Example Isocratic Mobile Phase: A mixture of aqueous 0.05% phosphoric acid and acetonitrile (e.g., 90:10 v/v).[11]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[11]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Method Validation: The specificity of the method should be confirmed by ensuring that the peak for this compound is well-resolved from any degradation product peaks generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
References
- 1. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phlorogl ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03588F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. ijrpns.com [ijrpns.com]
- 4. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. SOP for Forced Degradation Study [m-pharmainfo.com]
- 11. ijsdr.org [ijsdr.org]
Preventing oxidation of 2-Methylphloroglucinol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Methylphloroglucinol during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has turned slightly yellow/brown upon storage. What is the cause of this discoloration?
A1: The discoloration of this compound, a phenolic compound, is a common indicator of oxidation. These compounds are susceptible to oxidation when exposed to atmospheric oxygen, light, and elevated temperatures. The colored impurities are typically quinone-type compounds formed through the oxidation of the phenol ring. Methyl-substituted phloroglucinol derivatives are known to be unstable and prone to spontaneous oxidation.[1]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that accelerate the oxidation of this compound are:
-
Oxygen: The presence of atmospheric oxygen is the main driver of oxidation through a free-radical chain reaction.[1]
-
Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace metal ions can act as catalysts for the oxidation of phenols.
Q3: What are the recommended storage conditions to minimize the oxidation of this compound?
A3: To minimize oxidation, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage. For very sensitive applications, storage at -20 °C may be considered.
-
Light: Protect from light by using amber glass vials or by storing the container in a light-blocking secondary container (e.g., an aluminum foil-wrapped box).
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, adding a small amount of an antioxidant can be an effective strategy to inhibit oxidation, particularly for solutions of this compound. Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used. BHT acts as a terminating agent in the autoxidation process by donating a hydrogen atom to peroxy radicals.[2] A typical concentration for BHT is 0.01-0.1%.
Troubleshooting Guides
Issue 1: Discoloration of Solid this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| White powder turns yellow or brown | Oxidation due to improper storage | 1. Verify Storage Atmosphere: Was the container purged with an inert gas (nitrogen or argon) before sealing? If not, future batches should be stored under inert gas. 2. Check Storage Temperature: Was the material stored at the recommended temperature (2-8 °C)? If not, relocate to a refrigerator. 3. Assess Light Exposure: Was the container protected from light? If not, use amber vials or a light-blocking container. 4. Evaluate Container Seal: Is the container tightly sealed? If not, use a container with a better seal to prevent air ingress. |
| Discoloration appears rapidly | Presence of contaminants | 1. Consider Purification: If catalytic metal ions are suspected, purification by recrystallization using metal-free solvents and equipment may improve stability. |
Issue 2: Degradation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution develops a yellow or brown tint | Oxidation in solution | 1. Inert Gas Purging: Purge the solvent with an inert gas before dissolving the compound and purge the headspace of the vial before sealing. 2. Use of Antioxidants: Add a suitable antioxidant, such as BHT (0.01-0.1%), to the solution. 3. Protect from Light: Prepare and store the solution in amber glassware or protect it from light. 4. Control Temperature: Store the solution at a low temperature (e.g., 2-8 °C or -20 °C). |
| Unexpected peaks in HPLC analysis | Chemical degradation | 1. Review Solvent Choice: Ensure the solvent is of high purity and free of peroxides or metal contaminants. 2. Check pH: The pH of the solution can affect stability. Buffer the solution if necessary, using buffers that do not catalyze degradation. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.
Materials:
-
This compound
-
Stability chambers (e.g., 40 °C/75% RH, 54 °C)[3]
-
Amber glass vials with airtight seals
-
Nitrogen or Argon gas
-
HPLC system with a UV detector
Procedure:
-
Aliquot this compound into several amber glass vials.
-
Create different storage conditions for separate sets of vials:
-
Condition A (Control): 2-8 °C, protected from light.
-
Condition B (Accelerated Temperature): 40 °C/75% RH.
-
Condition C (Inert Atmosphere): Purge vials with nitrogen or argon before sealing and store at 40 °C/75% RH.
-
Condition D (with Antioxidant): Prepare a 0.1% (w/w) mixture of this compound with BHT and store at 40 °C/75% RH.
-
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
-
Analyze the purity of the sample using the HPLC method described in Protocol 2.
-
Record any changes in physical appearance (color, texture).
Data Presentation:
| Storage Condition | Time Point | Purity (%) by HPLC | Physical Appearance |
| Control (2-8 °C) | 0 weeks | 99.5 | White powder |
| 8 weeks | 99.4 | White powder | |
| 40 °C/75% RH | 0 weeks | 99.5 | White powder |
| 1 week | 98.2 | Faintly yellow powder | |
| 2 weeks | 96.5 | Yellow powder | |
| 4 weeks | 93.1 | Light brown powder | |
| 8 weeks | 88.7 | Brown powder | |
| 40 °C/75% RH (Inert) | 8 weeks | 99.0 | White to off-white powder |
| 40 °C/75% RH (+BHT) | 8 weeks | 98.8 | White to off-white powder |
Note: The data in this table is illustrative and should be replaced with experimental results.
Protocol 2: HPLC Method for Purity Analysis of this compound
This protocol provides a method to quantify the purity of this compound and detect degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid to control pH). A gradient elution may be necessary to separate degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 270 nm for phloroglucinols).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the stored this compound and dissolve it in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of this compound to the calibration curve. Degradation products will appear as separate peaks, typically at different retention times.
Visualizations
Oxidative Dearomatization of this compound
Caption: Oxidative degradation pathway of this compound and the intervention point of the antioxidant BHT.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting the degradation of this compound during storage.
References
Technical Support Center: Troubleshooting 2-Methylphloroglucinol Separation in Chromatography
Welcome to the technical support center for the chromatographic analysis of 2-Methylphloroglucinol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges encountered when analyzing this compound?
A1: The primary challenges in the analysis of this compound, a polar phenolic compound, include:
-
Peak Tailing: Due to the acidic nature of the phenolic hydroxyl groups, interactions with active sites in the chromatographic system can lead to asymmetrical peaks.
-
Co-elution: Structurally similar compounds, such as isomers or other phenolic compounds present in the sample matrix, may co-elute with this compound, leading to inaccurate quantification.
-
Poor Resolution: Insufficient separation from other sample components can make accurate peak integration difficult.
-
Analyte Instability: Phenolic compounds can be susceptible to oxidation, especially at non-acidic pH and in the presence of certain solvents, which can lead to degradation and loss of signal.[1]
Q2: What are the initial steps to take when troubleshooting the separation of this compound?
A2: When encountering separation issues, a systematic approach is crucial. Begin by verifying the basics of your chromatographic system:
-
System Suitability: Ensure your system passes standard performance checks.
-
Mobile Phase/Carrier Gas: Confirm the correct composition and flow rate. For HPLC, ensure the mobile phase is properly degassed.
-
Column Integrity: Check for any signs of column degradation or contamination.
-
Sample Preparation: Review your sample preparation procedure for any potential errors.
The following diagram illustrates a logical troubleshooting workflow:
Caption: A logical workflow for troubleshooting chromatographic separation issues.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing phenolic compounds like this compound. It is often caused by secondary interactions between the analyte and active sites in the chromatographic system.
Troubleshooting Steps:
-
HPLC:
-
Mobile Phase pH: Lowering the mobile phase pH (typically to around 2.5-3.5 with an additive like phosphoric acid or formic acid) can suppress the ionization of the phenolic hydroxyl groups and reduce interactions with residual silanols on the silica-based stationary phase.[2]
-
Column Choice: Employ a column with end-capping to minimize exposed silanol groups.
-
Ion-Pairing Agents: In some cases, adding an ion-pairing agent to the mobile phase can improve peak shape.
-
-
GC:
-
Derivatization: Derivatizing the polar hydroxyl groups to form less polar ethers (e.g., methylation) or esters (e.g., silylation) can significantly reduce peak tailing and improve volatility.
-
Inlet Liner: Use a deactivated inlet liner to minimize active sites.
-
Column Choice: A column with a more inert stationary phase can reduce analyte interactions.
-
The following diagram illustrates the causes and solutions for peak tailing:
Caption: Common causes of peak tailing and their respective solutions.
Issue 2: Co-elution with Matrix Components or Isomers
Co-elution can be a significant problem, especially when analyzing complex samples like plant extracts or fermentation broths.
Troubleshooting Steps:
-
Method Optimization:
-
HPLC: Adjusting the mobile phase composition (e.g., changing the organic solvent ratio or using a different organic modifier like acetonitrile instead of methanol) can alter selectivity. Optimizing the gradient profile is also crucial.[2]
-
GC: Modifying the temperature program (e.g., using a slower ramp rate) can improve the separation of closely eluting compounds.
-
-
Column Selection:
-
HPLC: Switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase for enhanced aromatic selectivity) can resolve co-eluting peaks.
-
GC: Using a column with a different polarity can provide the necessary selectivity to separate isomers or other interfering compounds.
-
-
Sample Preparation: Employing a more selective sample preparation technique, such as solid-phase extraction (SPE), can help remove interfering matrix components before chromatographic analysis.
Issue 3: Analyte Instability and Degradation
Phloroglucinol and its derivatives can be prone to oxidation, leading to a loss of the analyte and the appearance of degradation product peaks.[1][3]
Troubleshooting Steps:
-
Sample Handling and Storage:
-
Prepare samples fresh whenever possible.
-
If storage is necessary, keep samples at low temperatures (e.g., -20°C or -80°C) and in the dark.
-
Consider adding an antioxidant, such as ascorbic acid, to the sample solution to minimize oxidation.
-
-
Chromatographic Conditions:
-
HPLC: Maintain a low pH in the mobile phase to improve the stability of the phenolic compounds.[2]
-
GC: Derivatization (e.g., silylation) can protect the hydroxyl groups from degradation at high temperatures in the injector and column.
-
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) - Starting Method
This method is a starting point for the separation of this compound, based on methods developed for the simultaneous analysis of phloroglucinol and trimethylphloroglucinol.[2][4][5] Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Phosphoric Acid (to adjust pH to ~3) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm or 242 nm[3][5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation (General):
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) - Starting Method
This method is a general approach for the analysis of phenols and requires derivatization.
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Sample Preparation (with Silylation):
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Thin-Layer Chromatography (TLC)
TLC can be a useful tool for rapid screening and method development.
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol:Acetic Acid (e.g., 9:1:1 or 6:1:1 v/v/v)[6] |
| Detection | UV light (254 nm) or by spraying with a suitable reagent (e.g., ferric chloride solution) |
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., methanol or ethyl acetate).
-
Spot the sample onto the TLC plate and allow the solvent to evaporate completely before development.
This technical support center provides a foundation for troubleshooting issues related to the chromatographic separation of this compound. For further assistance, it is recommended to consult specialized literature and application notes from chromatography column and instrument manufacturers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrpns.com [ijrpns.com]
- 4. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for methylation of phloroglucinol
Welcome to the technical support center for the methylation of phloroglucinol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the O-methylation of phloroglucinol?
A1: A widely used and effective method is the Williamson ether synthesis, employing a methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a weak base, such as potassium carbonate (K₂CO₃), with acetone as the solvent.[1][2] This setup favors the desired O-methylation to produce 1,3,5-trimethoxybenzene.
Q2: What are the primary methylating agents used for this reaction, and how do they compare?
A2: The most common methylating agents are dimethyl sulfate (DMS) and methyl iodide (MeI).[3] Dimethyl carbonate (DMC) is a greener, less toxic alternative, though it may require more forcing conditions.[4][5]
-
Dimethyl Sulfate (DMS): Highly effective and reactive, often providing good yields. It is, however, highly toxic and must be handled with extreme care.[1][5]
-
Methyl Iodide (MeI): Also very reactive and a common choice for methylation. It is volatile and a known carcinogen, requiring careful handling in a fume hood.[2][6][7]
-
Dimethyl Carbonate (DMC): An environmentally friendlier option that is less toxic. It typically requires higher temperatures (e.g., 160-180 °C) to achieve effective methylation.[4][8]
Q3: What is the difference between O-methylation and C-methylation in the context of phloroglucinol?
A3: O-methylation is the desired reaction where methyl groups are attached to the oxygen atoms of the hydroxyl (-OH) groups, yielding 1,3,5-trimethoxybenzene. C-methylation is a potential side reaction where methyl groups attach directly to the carbon atoms of the aromatic ring.[3][6] The choice of reaction conditions, particularly the base and solvent, is critical to ensure selective O-methylation. Using strong bases like methanolic potash can favor C-methylation.[6]
Q4: What is a typical yield for the complete methylation of phloroglucinol to 1,3,5-trimethoxybenzene?
A4: With optimized conditions, yields can be quite good. For example, using dimethyl sulfate and potassium carbonate in dry acetone, a yield of approximately 71.4% has been reported.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the phloroglucinol starting material and the appearance of the mono-, di-, and tri-methylated products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the methylation of phloroglucinol.
Problem 1: Low or no yield of the desired 1,3,5-trimethoxybenzene product.
-
Potential Cause: Presence of water in the reaction.
-
Solution: The reaction using potassium carbonate and acetone is sensitive to water, which can hydrolyze the methylating agent and deactivate the base. Ensure that all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous phloroglucinol, anhydrous acetone, and freshly ignited or dried potassium carbonate.[1][2]
-
-
Potential Cause: Inactive or insufficient base.
-
Solution: Potassium carbonate is hygroscopic and can absorb moisture from the air, reducing its effectiveness.[2] Use freshly opened, anhydrous potassium carbonate, or dry it in an oven (or ignite it) prior to use. Ensure a sufficient molar excess of the base is used to deprotonate all three hydroxyl groups.
-
-
Potential Cause: Insufficient reaction time or temperature.
-
Solution: The reaction typically requires refluxing for several hours (e.g., 6 hours) to go to completion.[1] Ensure the reaction is maintained at the reflux temperature of the solvent. Monitor the reaction by TLC until the starting material is consumed.
-
Problem 2: The reaction stalls, leaving partially methylated intermediates (e.g., 3,5-dihydroxyanisole).
-
Potential Cause: Insufficient amount of methylating agent.
-
Solution: A stoichiometric excess of the methylating agent is required to methylate all three hydroxyl groups. A typical procedure may use over 3 molar equivalents of dimethyl sulfate for each mole of phloroglucinol.[1] Ensure your calculations are correct and add the required excess.
-
-
Potential Cause: Deactivation of the methylating agent.
-
Solution: As mentioned, water can consume the methylating agent. Additionally, if using a volatile agent like methyl iodide in an open or poorly sealed system under reflux, the reagent may escape.[2] Use a well-sealed reflux condenser. For very long reactions, it may be necessary to add more reagent.
-
Problem 3: Formation of undesired side products.
-
Potential Cause: C-methylation instead of O-methylation.
-
Solution: This is more likely when using strong bases.[6] For selective O-methylation, use a weak, non-nucleophilic base like potassium carbonate or cesium carbonate. Avoid strong alkoxide bases like sodium methoxide or potassium hydroxide in alcohol if O-methylation is the sole desired outcome.
-
-
Potential Cause: Impurities in starting materials.
-
Solution: Use pure, anhydrous phloroglucinol. Impurities can lead to side reactions and complicate purification.
-
Problem 4: Difficulty in purifying the final product.
-
Potential Cause: Incomplete reaction leading to a mixture of products.
-
Solution: Ensure the reaction has gone to completion by monitoring with TLC or GC. If the reaction has stalled, address the potential causes (insufficient reagent/base, presence of water). A successful workup often involves extraction and washing with a dilute base (like 5% NaOH) to remove any unreacted phenolic compounds.[1]
-
-
Potential Cause: Emulsion formation during aqueous workup.
-
Solution: During the extraction phase, emulsions can form. To break them, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Data Presentation: Comparison of Methylation Conditions
| Starting Material | Methylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Anhydrous Phloroglucinol | Dimethyl Sulphate | Ignited K₂CO₃ | Dry Acetone | Reflux, 6 hr | 1,3,5-Trimethoxybenzene | 71.4 | [1] |
| Phloroglucinol | Methyl Iodide | Methanolic Potash | Methanol | Boiling | 5-acetyl-1:1:3:3-tetramethylcyclohexen-(4)-ol-(4)-dione (2:6) | - | [6] |
| Phloroglucinol | Dimethyl Carbonate | H-Y Zeolite | Dimethyl Carbonate | 180-220 °C | Methoxyresorcinol (Mono-methylated) | High Selectivity | [4] |
| Phloroglucinol | Dimethyl Carbonate | Tungstosilic acid on silica | Dimethyl Carbonate | 180-220 °C | Dimethoxyphenol (Di-methylated) | Excellent | [4] |
Experimental Protocols
Protocol 1: Methylation using Dimethyl Sulfate and Potassium Carbonate
This protocol is adapted from a known synthesis of 1,3,5-trimethoxybenzene.[1]
Materials:
-
Anhydrous phloroglucinol (6.3 g, 0.05 mole)
-
Dimethyl sulfate (15.6 ml, 0.165 mole)
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Ignited potassium carbonate (40 g)
-
Anhydrous acetone (120 ml)
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Diethyl ether
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5% Sodium hydroxide solution
-
Sodium sulfate (anhydrous)
-
Crushed ice
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is completely dry.
-
Reagents: To the flask, add anhydrous phloroglucinol (6.3 g), ignited potassium carbonate (40 g), and anhydrous acetone (100 ml).
-
Addition of Methylating Agent: While stirring the mixture, add dimethyl sulfate (15.6 ml).
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction via TLC if desired.
-
Workup - Filtration: After cooling to room temperature, filter the mixture to remove the inorganic salts (potassium carbonate and byproducts). Wash the collected salts with hot acetone (2 x 20 ml) to recover any trapped product.
-
Workup - Extraction: Combine the acetone filtrates and distill off the acetone using a rotary evaporator. To the resulting residue, add crushed ice and water. Extract the aqueous mixture with diethyl ether.
-
Workup - Washing: Wash the combined ether extracts sequentially with a 5% sodium hydroxide solution (to remove any unreacted or partially methylated phenols) and then with water until the washings are neutral.
-
Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.
-
Purification: The product, 1,3,5-trimethoxybenzene, can be further purified by recrystallization or distillation if necessary. The expected melting point is 52-53 °C.
Visualizations
Experimental Workflow
Caption: General experimental workflow for phloroglucinol methylation.
Troubleshooting Flowchart
Caption: Troubleshooting logic for low-yield phloroglucinol methylation.
References
- 1. 1,3,5-Trimethoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. iris.unive.it [iris.unive.it]
Technical Support Center: Synthesis of 2-Methylphloroglucinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylphloroglucinol. The information provided is intended to help identify and mitigate common side reactions and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely described method for the synthesis of this compound starts from 2,4,6-trinitrotoluene (TNT). This process typically involves two main steps: the reduction of TNT to 2-methyl-1,3,5-triaminobenzene (or its corresponding salt), followed by the hydrolysis of this intermediate to yield this compound.
Q2: What are the primary side reactions to be aware of during the reduction of 2,4,6-trinitrotoluene?
A2: The reduction of TNT is a critical step where several side reactions can occur, leading to a mixture of products. The most common side reactions include:
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Incomplete Reduction: This leads to the formation of partially reduced intermediates such as 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, and various diaminonitrotoluenes.
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Condensation Reactions: Nitroso and hydroxylamine intermediates, formed during the reduction, can condense to produce highly stable and difficult-to-remove azoxytetranitrotoluenes.
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Denitration: The loss of a nitro group can result in the formation of by-products like 2,4-dinitrotoluene.
Q3: What side reactions can occur during the hydrolysis of 2-methyl-1,3,5-triaminobenzene?
A3: The hydrolysis step is sensitive to reaction conditions, and incomplete reaction is a major source of impurities. The primary side reaction is the formation of partially hydrolyzed products, with the most significant being 2-amino-4,6-dihydroxytoluene. The presence of this amino-substituted phenol can complicate purification.
Q4: How does pH affect the hydrolysis step?
A4: The pH of the reaction medium is a critical parameter in the hydrolysis of 2-methyl-1,3,5-triaminobenzene. The reaction is typically carried out under acidic conditions. If the pH is too high, the rate of hydrolysis can decrease significantly, leading to a lower yield of this compound and an increase in the formation of the 2-amino-4,6-dihydroxytoluene by-product.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-methyl-1,3,5-triaminobenzene in the reduction step | - Incomplete reduction of the nitro groups.- Catalyst deactivation.- Suboptimal reaction conditions (temperature, pressure). | - Increase the reaction time or hydrogen pressure during catalytic hydrogenation.- Use a fresh or higher loading of the catalyst (e.g., Pd/C).- For chemical reduction (e.g., with metals in acid), ensure a sufficient stoichiometric amount of the reducing agent. |
| Presence of colored impurities (yellow/orange) in the final product | - Formation of azoxy compounds from the condensation of nitroso and hydroxylamine intermediates during the reduction of TNT.- Presence of residual nitroaromatic compounds. | - Ensure complete reduction of all nitro groups to amino groups. This can be monitored by techniques like TLC or HPLC.- Optimize the purification process of the 2-methyl-1,3,5-triaminobenzene intermediate before hydrolysis.- Recrystallization of the final product may be necessary. |
| Low yield of this compound in the hydrolysis step | - Incomplete hydrolysis of the triaminobenzene intermediate.- Incorrect pH of the reaction mixture. | - Increase the reaction time and/or temperature of the hydrolysis.- Ensure the reaction medium is sufficiently acidic. The pH should be maintained at a low level (e.g., pH 0-1) throughout the reaction.[1] |
| Difficulty in purifying the final product | - Presence of partially hydrolyzed intermediates, such as 2-amino-4,6-dihydroxytoluene. | - Optimize the hydrolysis conditions to ensure complete conversion of the triaminobenzene intermediate.- Employ chromatographic purification methods if recrystallization is ineffective. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions, particularly during the hydrolysis step.
| Starting Material | Intermediate | Hydrolysis Conditions | Yield of this compound | Key Side Product | Reference |
| 2,4,6-Trinitrotoluene | 2-Methyl-1,3,5-triaminobenzene sulfuric acid salt | Reflux for 24 hours | 90% | Incomplete hydrolysis products | [1] |
| 2,4,6-Trinitrotoluene | 2-Methyl-1,3,5-triaminobenzene | Not specified | 85-91% | Not specified |
Experimental Protocols
Step 1: Catalytic Hydrogenation of 2,4,6-Trinitrotoluene
This protocol describes a general procedure for the reduction of TNT to 2-methyl-1,3,5-triaminobenzene.
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Reaction Setup: In a high-pressure reactor, dissolve 2,4,6-trinitrotoluene in a suitable solvent such as methanol or a mixed solvent system like acetone/water (e.g., 7:1 v/v).[1]
-
Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5% or 10% Pd/C). The catalyst loading should be carefully optimized.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5–0.6 MPa) and heat to the reaction temperature (e.g., 50–60 °C).[1]
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Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
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Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the 2-methyl-1,3,5-triaminobenzene, which can be isolated as its salt (e.g., by addition of sulfuric acid) or used directly in the next step.
Step 2: Hydrolysis of 2-Methyl-1,3,5-triaminobenzene
This protocol outlines the hydrolysis of the triaminobenzene intermediate to this compound.
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Reaction Setup: Prepare an aqueous solution of a strong acid, such as sulfuric acid.
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Addition of Intermediate: Add the 2-methyl-1,3,5-triaminobenzene or its salt to the acidic solution.
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Hydrolysis: Heat the reaction mixture to reflux and maintain for a sufficient time (e.g., 24 hours) to ensure complete hydrolysis.[1]
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Reaction Monitoring: The progress of the hydrolysis can be monitored by TLC or HPLC to ensure the disappearance of the starting material and any partially hydrolyzed intermediates.
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Work-up and Purification: After cooling, the reaction mixture can be saturated with sodium chloride. The product is then extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic extracts are washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.
Visualizations
Synthesis Pathway and Side Reactions
The following diagram illustrates the main synthetic route from 2,4,6-trinitrotoluene to this compound, including the major side products that can be formed at each step.
Caption: Synthetic pathway of this compound and potential side reactions.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Synthetic 2-Methylphloroglucinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Methylphloroglucinol (2-methyl-1,3,5-benzenetriol). The following sections detail common impurities, purification protocols, and solutions to frequently encountered experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic this compound?
A1: Impurities in synthetic this compound typically arise from the starting materials, side reactions, and subsequent degradation. Common impurities can include:
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Unreacted Starting Materials: Depending on the synthetic route, this may include precursors like 2,4,6-trinitrotoluene or phloroglucinol itself.
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Over-methylated Products: Formation of di- and trimethylated phloroglucinol derivatives.
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Byproducts from Ring Synthesis/Modification: If synthesized from acyclic precursors, incompletely cyclized or rearranged products can be present.
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Solvent Residues: Residual solvents from the reaction or initial workup steps.
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Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.
Q2: My purified this compound is discolored (pink or brown). What is the cause and how can I fix it?
A2: Discoloration is a common issue with phenolic compounds and is typically due to the formation of colored oxidation products. To address this:
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Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
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Inert Atmosphere: When possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Storage: Store the purified product in a dark, cool, and dry place, preferably under an inert atmosphere.
Q3: My attempt at recrystallization resulted in an oil instead of crystals. What should I do?
A3: "Oiling out" is a common problem in crystallization and can be caused by several factors:
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High Impurity Level: A high concentration of impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.
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Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at lower temperatures.
To resolve this, you can try the following:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional "good" solvent to reduce the saturation.
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Allow the solution to cool very slowly. Insulating the flask can help.
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If oiling persists, consider a different solvent or solvent system.[1]
Q4: How can I assess the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and identifying impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No crystal formation upon cooling. | - Insufficient supersaturation (too much solvent).- Compound is highly soluble in the chosen solvent. | - Concentrate the solution by carefully evaporating some solvent.- Try adding a seed crystal to induce nucleation.- Add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists. |
| Low recovery/yield. | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor to recover a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility. |
| Crystals are very fine or needle-like. | - The solution was cooled too rapidly. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate mobile phase polarity. | - Adjust the solvent ratio. For better separation of polar compounds, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). For less polar compounds, increase the polarity. |
| Compound is not eluting from the column. | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Cracked or channeled column bed. | - Improper packing of the stationary phase. | - Repack the column carefully, ensuring the silica gel is settled evenly. |
Data Presentation
The following tables provide representative data for the purification of a crude synthetic this compound sample.
Table 1: Recrystallization Efficiency
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Toluene | 85 | 98 | 75 |
| Water/Ethanol | 85 | 95 | 80 |
| Hexane/Ethyl Acetate | 85 | 92 | 85 |
Table 2: Column Chromatography Efficiency
| Stationary Phase | Mobile Phase (Eluent) | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel | Hexane:Ethyl Acetate (7:3) | 85 | >99 | 90 |
| Silica Gel | Dichloromethane:Methanol (98:2) | 85 | 99 | 88 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Toluene (or another suitable solvent)
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Erlenmeyer flasks
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Hot plate
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Büchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot toluene to dissolve the solid completely.
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove any insoluble impurities and the charcoal.
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Allow the filtrate to cool slowly to room temperature.
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Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold toluene.
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Dry the crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Hexane
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Ethyl acetate
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Chromatography column
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Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in hexane.
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Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., Hexane:Ethyl Acetate 7:3).
-
Carefully load the sample onto the top of the silica gel bed.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A decision-making workflow for the purification of synthetic this compound.
Caption: Troubleshooting guide for common issues in the recrystallization of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-Methylphloroglucinol
Welcome to the technical support center for the synthesis of 2-Methylphloroglucinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis and scale-up of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound revolve around controlling the selectivity of the methylation reaction. Phloroglucinol has multiple reactive sites, leading to potential side reactions such as O-methylation (formation of methoxy derivatives) and di- or tri-methylation of the aromatic ring. Achieving high yields of the desired mono-C-methylated product requires careful control of reaction conditions.
Q2: Which synthetic route is recommended for a scalable and environmentally friendly synthesis?
A2: For a greener and more scalable synthesis, the direct C-methylation of phloroglucinol using dimethyl carbonate (DMC) is a promising approach.[1][2] DMC is a non-toxic and biodegradable reagent, and when used with a suitable catalyst, it can favor C-alkylation over O-alkylation. This method avoids the use of more hazardous methylating agents like methyl iodide or dimethyl sulfate.
Q3: How can I minimize the formation of O-methylated byproducts?
A3: The formation of O-methylated byproducts can be minimized by several strategies. The choice of solvent and base is critical. Aprotic solvents and bulky bases can sterically hinder the approach of the methylating agent to the hydroxyl groups. Additionally, optimizing the reaction temperature and the rate of addition of the methylating agent can significantly improve the selectivity for C-methylation.
Q4: What is a common method for purifying this compound?
A4: Purification of this compound from the reaction mixture typically involves a combination of techniques. An initial workup with an aqueous acid solution can help to neutralize the base and remove some inorganic salts. The crude product can then be purified by column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent can be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring in a heterogeneous mixture. - Degradation of the product during workup. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; too low may slow the reaction, too high may lead to side products. - Ensure vigorous stirring, especially for larger scale reactions. - Perform the aqueous workup at a low temperature and minimize the time the product is in contact with acidic or basic solutions. |
| Presence of significant amounts of O-methylated byproducts | - Reaction conditions favor O-alkylation (e.g., protic solvent, strong non-bulky base). - High reaction temperature. | - Switch to an aprotic solvent. - Use a bulkier base to sterically hinder O-alkylation. - Lower the reaction temperature and slowly add the methylating agent. |
| Formation of di- and tri-methylated products | - Excess of the methylating agent. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the methylating agent relative to phloroglucinol. - Carefully monitor the reaction by TLC and stop it once the starting material is consumed or the desired product concentration is maximized. |
| Difficulty in separating this compound from byproducts | - Similar polarities of the desired product and byproducts. | - Optimize the solvent system for column chromatography; a shallow gradient of the more polar solvent can improve separation. - Consider derivatization of the crude mixture to alter the polarities of the components before chromatography. - High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity. |
Experimental Protocol: C-Methylation of Phloroglucinol using Dimethyl Carbonate
This protocol describes a general procedure for the selective mono-C-methylation of phloroglucinol. Optimization may be required based on the scale of the reaction.
Materials:
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Phloroglucinol
-
Dimethyl Carbonate (DMC)
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Hydrochloric Acid (HCl), 1M solution
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Ethyl Acetate
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Hexane
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Saturated Sodium Chloride solution (brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate.
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Addition of Reagents: Add anhydrous DMF to the flask, followed by phloroglucinol. Stir the suspension for 15-30 minutes at room temperature.
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Methylation: Add dimethyl carbonate to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir vigorously. Monitor the progress of the reaction by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.
Quantitative Data Summary
| Parameter | Bench Scale (1 g Phloroglucinol) | Scale-Up (10 g Phloroglucinol) | Key Considerations for Scaling Up |
| Phloroglucinol | 1.0 g | 10.0 g | Ensure efficient heat transfer and stirring. |
| Dimethyl Carbonate (molar eq.) | 1.1 - 1.5 | 1.1 - 1.5 | Maintain precise stoichiometric control. |
| Potassium Carbonate (molar eq.) | 2.0 - 3.0 | 2.0 - 3.0 | Use finely ground powder for better reactivity. |
| DMF (volume) | 10 - 20 mL | 100 - 200 mL | Ensure all solids are well suspended. |
| Reaction Temperature | 120 - 140 °C | 120 - 140 °C | Monitor internal temperature closely. |
| Typical Reaction Time | 4 - 8 hours | 6 - 12 hours | Monitor by TLC; may be longer on a larger scale. |
| Typical Yield | 50 - 70% | 45 - 65% | Yield may slightly decrease on scale-up due to handling losses and less efficient mixing. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Common pitfalls in working with 2-Methylphloroglucinol
Welcome to the technical support center for 2-Methylphloroglucinol (2-MPG). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound, also known as 2-methyl-1,3,5-benzenetriol, is a derivative of phloroglucinol. It serves as a versatile building block in organic synthesis for the development of various pharmaceutical compounds and other bioactive molecules. Phloroglucinol derivatives, in general, are found in a variety of natural products and have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
2. What are the main safety hazards associated with this compound?
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. The primary hazards include:
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Skin irritation: Causes skin irritation.
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Serious eye irritation: Causes serious eye irritation.
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Respiratory irritation: May cause respiratory irritation.
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Skin sensitization: May cause an allergic skin reaction.
It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
3. How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.
4. In which solvents is this compound soluble?
| Solvent Category | Examples | Expected Solubility of this compound |
| Polar Protic | Water, Ethanol, Methanol | Soluble to Freely Soluble |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Soluble to Freely Soluble |
| Nonpolar | Hexane, Toluene, Dichloromethane | Sparingly Soluble to Insoluble |
| This table provides estimated solubility based on chemical principles and data for similar compounds. |
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound for my reaction. What can I do?
Answer:
If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:
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Solvent Selection: Ensure you are using an appropriate solvent. As indicated in the solubility table above, polar solvents like ethanol, methanol, or acetone are generally good choices. If your reaction conditions permit, a more polar aprotic solvent like DMSO or DMF can be used for highly concentrated solutions.
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Heating: Gently warming the solvent while stirring can significantly increase the solubility of this compound. Always heat your solvent in a controlled manner (e.g., using a water bath) and be mindful of the solvent's boiling point.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Co-solvent System: If a single solvent is not effective or compatible with your reaction, a co-solvent system can be employed. For example, a mixture of ethanol and water or dichloromethane and methanol might provide the desired solubility.
-
Purity Check: If solubility remains an issue, consider the purity of your this compound. Impurities can sometimes affect solubility. It may be necessary to purify the compound before use.
Problem 2: Browning or Discoloration of this compound Solutions
Question: My solution of this compound turned brown upon standing or during my reaction. What is causing this and how can I prevent it?
Answer:
The browning of this compound solutions is a common issue, often indicative of oxidation. Phenolic compounds, especially polyhydroxylated ones like this compound, are susceptible to oxidation, which can be accelerated by air, light, heat, and the presence of metal ions or basic conditions.
Troubleshooting Steps:
-
Inert Atmosphere: Whenever possible, handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for long-term storage of solutions or for reactions that are sensitive to oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.
-
Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light, which can catalyze oxidation.
-
Control pH: Avoid basic conditions if possible, as the phenoxide ions formed are more susceptible to oxidation. If your reaction requires a base, consider adding it immediately before the next reaction step.
-
Use of Antioxidants: In some applications, a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, can be added to the solution to prevent oxidation. However, ensure the antioxidant is compatible with your downstream applications.
Problem 3: Low Yield or Unexpected Side Products in Reactions
Question: I am getting a low yield of my desired product when using this compound as a starting material, and I see several unexpected spots on my TLC. What could be the problem?
Answer:
Low yields and the formation of side products can arise from several factors related to the reactivity of this compound.
Potential Causes and Solutions:
-
Over-alkylation/acylation: The three hydroxyl groups on the aromatic ring are all nucleophilic and can react. If your reaction involves alkylation or acylation, it is possible to get a mixture of mono-, di-, and tri-substituted products. To favor mono-substitution, you can try:
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Using a bulky protecting group on one or two of the hydroxyls.
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Carefully controlling the stoichiometry of your reagents (using 1 equivalent or slightly less of the electrophile).
-
Running the reaction at a lower temperature to improve selectivity.
-
-
Ring Oxidation: As mentioned previously, the electron-rich aromatic ring is prone to oxidation, which can lead to complex side products. Ensure your reaction is performed under an inert atmosphere and with degassed solvents.
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Competing Reactions: The hydroxyl groups can also participate in other reactions, such as O-alkylation versus C-alkylation. The choice of solvent and base can influence the outcome. Aprotic polar solvents often favor O-alkylation, while nonpolar solvents can sometimes favor C-alkylation.
Experimental Workflow for a Generic Acylation Reaction
Caption: A general experimental workflow for the acylation of this compound.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization. The ideal solvent or solvent system should be determined experimentally on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., water, ethanol/water, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol and water) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-Methylphloroglucinol and Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Methylphloroglucinol and its parent compound, Phloroglucinol. Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are naturally occurring phenolic compounds found in plants and brown algae, known for a wide range of biological activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The addition of a methyl group to the phloroglucinol core, creating this compound, can modulate these biological properties. This document synthesizes available experimental data to facilitate a comparative understanding of their performance.
Quantitative Data Summary
Table 1: Antioxidant Activity of Phloroglucinol
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | 42 ± 1.00[1] |
| Nitric Oxide Radical Scavenging | 53.66 ± 1.52[1] |
| Superoxide Radical Scavenging | 102 ± 2.00[1] |
| Hydroxyl Radical Scavenging | 180 ± 3.60[1] |
| Hydrogen Peroxide Scavenging | 52.3 ± 1.52[1] |
Table 2: Anti-inflammatory Activity of Phloroglucinol Derivatives
| Compound | Target | IC50 (µM) |
| Diacylphloroglucinol | iNOS | 19.0 |
| Diacylphloroglucinol | NF-κB | 34.0 |
| Alkylated acylphloroglucinol | iNOS | 19.5 |
| Alkylated acylphloroglucinol | NF-κB | 37.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (Phloroglucinol) in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
2. Nitric Oxide (NO) Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside. The amount of remaining nitric oxide is determined using the Griess reagent.
-
Protocol:
-
Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).
-
Prepare various concentrations of the test compound.
-
Mix the sodium nitroprusside solution with the test compound solutions and incubate at room temperature for a specific period (e.g., 150 minutes).
-
After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance of the chromophore formed at 546 nm.
-
The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of the control (without the test compound).
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Anti-inflammatory Activity Assays
1. iNOS (inducible Nitric Oxide Synthase) Inhibition Assay
-
Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide by the iNOS enzyme in cells, typically macrophages (like RAW 264.7) stimulated with an inflammatory agent such as lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
The percentage of iNOS inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
-
The IC50 value is calculated from the dose-response curve.
-
2. NF-κB (Nuclear Factor kappa B) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This is often done using a reporter gene assay in a suitable cell line.
-
Protocol:
-
Use a cell line (e.g., HEK293T) that is stably or transiently transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase).
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of the test compound.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS.
-
Incubate for a specified period to allow for reporter gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
The percentage of NF-κB inhibition is calculated by comparing the reporter activity in treated cells to that in stimulated control cells.
-
The IC50 value is determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities discussed.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General workflow for in vitro biological activity assessment.
References
A Comparative Analysis of the Antioxidant Potential of Methylated Phloroglucinols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylated Phloroglucinol Performance with Supporting Experimental Data.
Phloroglucinol and its derivatives are naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities, including well-documented antioxidant properties. The strategic addition of methyl groups to the core phloroglucinol structure can modulate its physicochemical properties, thereby influencing its antioxidant potential. This guide provides a comparative overview of the antioxidant activity of phloroglucinol and its methylated analogues, supported by quantitative data from in vitro assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of phloroglucinol and its derivatives is commonly evaluated using various in vitro assays that measure their capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the antioxidant strength of a compound, with a lower IC50 value indicating greater antioxidant activity.
Below is a summary of the antioxidant activities of phloroglucinol and several of its derivatives, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and other antioxidant assays.
| Compound | Antioxidant Assay | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Phloroglucinol | DPPH | 42.00 ± 1.00 | 333.0 | Ascorbic acid | - |
| Phloroglucinol | Nitric Oxide Scavenging | 53.66 ± 1.52 | 425.5 | - | - |
| Phloroglucinol | Superoxide Scavenging | 102.00 ± 2.00 | 808.8 | - | - |
| Phloroglucinol | Hydroxyl Radical Scavenging | 180.00 ± 3.60 | 1427.4 | - | - |
| Phloroglucinol | Hydrogen Peroxide Scavenging | 52.30 ± 1.52 | 414.7 | - | - |
| Lysidiside X | Lipid Peroxidation Inhibition | - | 12.0 | Vitamin E | 33.4 |
| Lysidiside Y | Lipid Peroxidation Inhibition | - | 11.8 | Vitamin E | 33.4 |
| Diacylphloroglucinol | iNOS Inhibition | - | 19.0 | - | - |
| Alkylated acylphloroglucinol | iNOS Inhibition | - | 19.5 | - | - |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship
The antioxidant activity of phloroglucinols is intrinsically linked to their chemical structure. The presence of hydroxyl (-OH) groups on the aromatic ring is crucial for their radical scavenging ability. Methylation, the substitution of a hydrogen atom with a methyl group (-CH3) on these hydroxyl moieties, can influence this activity.
Generally, the antioxidant capacity of phenolic compounds is enhanced by the presence of electron-donating groups.[1] While methylation can sometimes increase lipophilicity, which may enhance interaction with lipid-based radicals, it also removes a hydrogen-donating hydroxyl group, which can decrease the radical scavenging capacity. The precise impact of methylation on the antioxidant potential of phloroglucinol depends on the number and position of the methyl groups on the aromatic ring.
Signaling Pathways in Antioxidant Action
Recent studies have elucidated that the antioxidant effects of phloroglucinol and its derivatives extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways. A key pathway implicated in the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under conditions of oxidative stress, phloroglucinol has been shown to promote the activation of Nrf2.[2][3][4] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2][3][4] This induction of endogenous antioxidant enzymes fortifies the cell's defense against oxidative damage. Furthermore, the 5' AMP-activated protein kinase (AMPK) has been identified as an upstream regulator of the Nrf2/HO-1 pathway in the context of phloroglucinol's anti-inflammatory and antioxidant effects.[3]
Diagram of the Nrf2/HO-1 Signaling Pathway Activated by Phloroglucinol
References
Unlocking the Therapeutic Potential of 2-Methylphloroglucinol Derivatives: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of 2-Methylphloroglucinol derivatives. This guide provides an in-depth analysis of how chemical modifications to the this compound scaffold influence its biological activities, offering valuable insights for the development of novel therapeutics. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of these promising compounds.
This compound, a naturally occurring phenolic compound, and its derivatives have garnered significant attention for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The strategic modification of the this compound core has been a key focus of medicinal chemistry to enhance potency and selectivity. This guide systematically explores these modifications and their impact on biological outcomes.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is intricately linked to the nature and position of various functional groups attached to the core ring. The following sections provide a comparative analysis of their key therapeutic properties, supported by quantitative data from various studies.
Antimicrobial Activity
Acyl and prenyl groups have been shown to be crucial for the antimicrobial activity of this compound derivatives. The lipophilicity introduced by these groups is thought to facilitate interaction with and disruption of microbial cell membranes.
A study on acylated phloroglucinol analogues revealed that tailoring the acyl moiety is a prerequisite for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] The lipophilicity, rather than the size of the hydrophobic acyl tail, was found to dominate the potency of the activity.[1] For instance, one study identified an acylphloroglucinol derivative (compound A5) with a potent MIC value of 0.98 μg/mL against MRSA, which is 4-8 times lower than that of vancomycin.[2][3] The mechanism of action is believed to involve membrane damage and the induction of oxidative stress through the overproduction of reactive oxygen species (ROS).[2][3]
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| A5 | Acyl derivative | MRSA | 0.98 | [2][3] |
| Vancomycin | (Control) | MRSA | 4-8 | [2] |
| Olympiforin B | Prenylated acylphloroglucinol | MRSA | 1 | [4][5] |
Anticancer Activity
The introduction of various functional groups onto the this compound scaffold has yielded compounds with significant antiproliferative activities against several human cancer cell lines.
For example, a series of synthesized bicyclic phloroglucinol derivatives demonstrated notable inhibitory effects on MCF-7 (breast cancer), A-549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines.[6] One particular derivative, compound C2, exhibited a potent IC50 value of 18.49 μM against MCF-7 cells, surpassing the efficacy of the standard chemotherapeutic agent 5-fluorouracil.[6] Further investigation revealed that this compound induces apoptosis in a concentration-dependent manner.[6] Prenylated acylphloroglucinols have also shown significant in vitro cytotoxicity, with IC50 values ranging from 1.2 to 24.9 μM against various tumor cell lines.[4][5] The proposed mechanism for their cytotoxic activity is the induction of the intrinsic pathway of apoptosis.[4][5]
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| C2 | Bicyclic derivative | MCF-7 | 18.49 | [6] |
| 5-Fluorouracil | (Control) | MCF-7 | >18.49 | [6] |
| Olympiforin A | Prenylated acylphloroglucinol | MDA-MB-231 | 1.2 | [4] |
| Olympiforin B | Prenylated acylphloroglucinol | K-562 | 2.1 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of phloroglucinol-based derivatives have been linked to their ability to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[7][8]
A study on a series of synthetic phloroglucinol derivatives, including monoacyl, diacyl, and alkylated derivatives, demonstrated their inhibitory potential against iNOS and NF-κB.[8] Specifically, a diacylphloroglucinol compound and an alkylated acylphloroglucinol compound were identified as dual inhibitors of both iNOS and NF-κB, with IC50 values in the micromolar range.[7][8]
Table 3: Anti-inflammatory Activity of Phloroglucinol Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Diacylphloroglucinol | iNOS | 19.0 | [8] |
| NF-κB | 34.0 | [8] | |
| Alkylated acylphloroglucinol | iNOS | 19.5 | [8] |
| NF-κB | 37.5 | [8] |
Antioxidant Activity
The antioxidant capacity of phloroglucinol derivatives is attributed to their phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. The nature and position of substituents can modulate this activity.
Two phloroglucinol derivatives isolated from Dryopteris crassirhizoma, flavaspidic acids PB and AB, exhibited potent antioxidant activity in a lipid peroxidation (LPO) inhibitory test, with IC50 values of 12.9 and 13.1 μM, respectively.[9] These values are comparable to the well-known antioxidants α-tocopherol and butylated hydroxyanisole (BHA).[9] However, their DPPH radical scavenging activity was moderate.[9] Another study on two new phloroglucinols, lysidisides X and Y, also demonstrated significant antioxidative activities with IC50 values of 12.0 and 11.8 µM, respectively.[10]
Table 4: Antioxidant Activity of Phloroglucinol Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Flavaspidic acid PB | LPO inhibition | 12.9 | [9] |
| Flavaspidic acid AB | LPO inhibition | 13.1 | [9] |
| α-tocopherol (Control) | LPO inhibition | 15.6 | [9] |
| BHA (Control) | LPO inhibition | 10.8 | [9] |
| Lysidiside X | Antioxidative | 12.0 | [10] |
| Lysidiside Y | Antioxidative | 11.8 | [10] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this guide includes detailed methodologies for the key experiments cited.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[11]
-
Preparation of Bacterial Inoculum: Culture the test bacterium and adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in a suitable broth medium.[12]
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).[11]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.[13]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals.[15] Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Antimicrobial Mechanism of Action
The antimicrobial activity of certain acylphloroglucinol derivatives against MRSA is proposed to occur through a dual mechanism involving membrane damage and the induction of oxidative stress.
Caption: Proposed antimicrobial mechanism of acylphloroglucinols.
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of some phloroglucinol derivatives are mediated by the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Anticancer Signaling Pathway: MAPK Pathway Modulation
The mitogen-activated protein kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[16][17][18] Dysregulation of this pathway is a hallmark of many cancers.[17] Some this compound derivatives may exert their anticancer effects by modulating the MAPK pathway, leading to the induction of apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway.
This comprehensive guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a solid foundation for the rational design of more potent and selective this compound-based therapeutic agents. The presented data and experimental protocols are intended to streamline research efforts and accelerate the translation of these promising compounds from the laboratory to clinical applications.
References
- 1. Structure-activity relationships and optimization of acyclic acylphloroglucinol analogues as novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antibacterial Prenylated Acylphloroglucinols from Hypericum olympicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of two phloroglucinol derivatives from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. MAPK signaling pathway | Abcam [abcam.com]
- 17. cusabio.com [cusabio.com]
- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Methylphloroglucinol Versus Other Natural Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Natural compounds present a promising avenue for discovery, with a diverse range of chemical structures and mechanisms of action. This guide provides a comparative analysis of the antifungal efficacy of 2-methylphloroglucinol and its derivatives against other well-known natural antifungals, including tea tree oil, oregano oil, neem oil, and garlic extract. The information is compiled from in vitro studies and presented to aid in the evaluation and potential development of new antifungal therapies.
Comparative Antifungal Activity
The in vitro antifungal efficacy of this compound derivatives and other natural antifungals is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values reported in various studies against common fungal pathogens, particularly dermatophytes. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in methodology, specific strains tested, and the composition of natural extracts.
Table 1: Antifungal Activity (MIC in µg/mL) of this compound Derivatives and Conventional Antifungals against Dermatophytes
| Fungal Species | Compound g (a this compound derivative) | Terbinafine (Positive Control) | Miconazole (Positive Control) |
| Trichophyton rubrum | 20 | 0.156 | 0.625 |
| Trichophyton mentagrophytes | 20 | 0.156 | 0.625 |
| Microsporum canis | 10 | 0.312 | 1.25 |
Data sourced from a study on methylphloroglucinol derivatives, where "Compound g" is (E)-6-(4-Aminobut-2-enyl)-2-butyryl-4-methylbenzene-1,3,5-triol[1].
Table 2: Antifungal Activity (MIC) of Various Natural Antifungals against Dermatophytes
| Fungal Species | Tea Tree Oil | Oregano Oil | Neem Oil | Garlic Extract (Allicin) |
| Trichophyton rubrum | 0.03% (v/v)[2] | ≤1:4 (v/v) dilution[3] | 31 µg/mL (seed extract)[4][5] | 6.25-12.5 µg/mL[6][7][8] |
| Trichophyton mentagrophytes | 1112.5-4450.0 µg/mL[9] | ≤1:4 (v/v) dilution[3] | 31 µg/mL (seed extract)[4] | Not specified |
| Microsporum canis | 1112.5-4450.0 µg/mL[9] | Not specified | Not specified | Not specified |
Note: MIC values for essential oils are often reported as a volume/volume percentage or a dilution factor, which can be difficult to directly compare with µg/mL values without knowing the density of the oil. The data is compiled from various sources and methodologies may differ.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of this compound and its derivatives is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. This pathway is a common target for many established antifungal drugs.
Studies have shown that these compounds can inhibit key enzymes in this pathway, namely squalene epoxidase (SE) and cytochrome P450 sterol 14α-demethylase (CYP51) [10]. Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the cell membrane and leading to fungal cell death.
The mechanisms of action for the other natural antifungals are more varied:
-
Tea Tree Oil : Its primary active component, terpinen-4-ol, disrupts the permeability of fungal cell membranes and inhibits respiration[11][12][13][14].
-
Oregano Oil : The main active compounds, carvacrol and thymol, disrupt fungal cell membrane integrity and inhibit essential cellular processes[15][16][17].
-
Neem Oil : Contains multiple bioactive compounds, such as azadirachtin, which interfere with fungal cell wall synthesis and disrupt cell membrane integrity[1][18][19].
-
Garlic Extract : Allicin and other sulfur-containing compounds are the active components, which can inhibit fungal growth by disrupting various cellular processes, including enzyme function and membrane integrity[6][20].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal compounds.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2 for Molds)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
1. Inoculum Preparation:
- Fungal isolates are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) for 7-10 days to encourage sporulation.
- The surface of the mature culture is covered with sterile saline (0.85%) and gently scraped to release conidia.
- The resulting suspension is transferred to a sterile tube and the heavy particles are allowed to settle for 3-5 minutes.
- The upper suspension is transferred to a new tube and the turbidity is adjusted with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- The suspension is then diluted in RPMI-1640 medium to the final testing concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).
2. Antifungal Agent Dilution:
- A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with 100 µL of the standardized fungal inoculum, resulting in a final volume of 200 µL.
- The plate is incubated at a specified temperature (e.g., 28°C or 35°C) for a duration appropriate for the fungus being tested (typically 48 to 96 hours).
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a complete (or near-complete) inhibition of visible growth compared to the drug-free control well.
Ergosterol Quantification Assay
This assay is used to determine if an antifungal compound inhibits the ergosterol biosynthesis pathway by measuring the total ergosterol content in fungal cells after treatment.
1. Fungal Culture and Treatment:
- Fungal cells are grown in a suitable broth medium to a specific growth phase (e.g., mid-logarithmic phase).
- The culture is then treated with various concentrations of the test compound (and a no-drug control) and incubated for a defined period.
2. Saponification and Sterol Extraction:
- The fungal cells are harvested by centrifugation and washed.
- The cell pellet is resuspended in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) and incubated at a high temperature (e.g., 85°C) for 1-2 hours to saponify the lipids.
- After cooling, sterols are extracted from the mixture using a non-polar solvent such as n-heptane. The mixture is vortexed and centrifuged to separate the layers.
3. Spectrophotometric Analysis:
- The n-heptane layer containing the extracted sterols is transferred to a quartz cuvette.
- The absorbance spectrum is scanned from 230 to 300 nm using a spectrophotometer.
- The presence of ergosterol and the intermediate 24(28)-dehydroergosterol can be identified by their characteristic four-peaked absorbance curves.
- The amount of ergosterol is calculated based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm) and the wet weight of the initial cell pellet. A significant reduction in ergosterol content in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.
Enzyme Inhibition Assays
1. CYP51 (Sterol 14α-demethylase) Inhibition Assay (Fluorescence-based):
- This assay utilizes a recombinant form of the CYP51 enzyme and a fluorogenic substrate.
- The reaction mixture, containing the purified enzyme, a cytochrome P450 reductase, and the test compound at various concentrations, is prepared in a microplate.
- The reaction is initiated by the addition of a fluorogenic substrate (e.g., a derivative of 7-benzyloxy-4-(trifluoromethyl)coumarin) and NADPH.
- The enzyme metabolizes the substrate, producing a fluorescent product.
- The increase in fluorescence is monitored over time using a fluorescence plate reader.
- The rate of the reaction is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations.
2. Squalene Epoxidase (SE) Inhibition Assay (Colorimetric):
- This assay measures the activity of squalene epoxidase by monitoring the consumption of a cofactor, such as NADPH.
- A reaction mixture is prepared containing the enzyme (from a microsomal preparation), FAD, NADPH, and the substrate squalene.
- The test compound at various concentrations is added to the mixture.
- The reaction is initiated, and the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP+) is measured over time using a spectrophotometer.
- The rate of NADPH consumption is proportional to the enzyme activity. The IC50 value is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Conclusion
This compound and its derivatives exhibit promising antifungal activity, particularly against dermatophytes, by targeting the well-established ergosterol biosynthesis pathway. While direct MIC comparisons with other natural antifungals are complex due to methodological variations in the available literature, the data suggests that these phloroglucinol compounds have potent effects. Further standardized comparative studies are warranted to fully elucidate the relative efficacy of this compound against a broader range of fungal pathogens and to explore its potential for synergistic combinations with other antifungal agents. The detailed experimental protocols provided in this guide offer a framework for conducting such future research.
References
- 1. Exploring the antifungal properties of neem (Azadirachta indica) during: A comprehensive review (2010-2020) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. mdpi.com [mdpi.com]
- 3. Activity of Various Essential Oils Against Clinical Dermatophytes of Microsporum and Trichophyton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. dovepress.com [dovepress.com]
- 7. Inhibitory effect of allicin and garlic extracts on growth of cultured hyphae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Preparation, Antidermatophyte Activity, and Mechanism of Methylphloroglucinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The possible mechanism of antifungal action of tea tree oil on Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal effects of Melaleuca alternifolia (tea tree) oil and its components on Candida albicans, Candida glabrata and Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oregano essential oil: 10 health benefits and how to use it [medicalnewstoday.com]
- 18. ijrpr.com [ijrpr.com]
- 19. Neem Essential Oil as an Antifungal Agent against Phyllosticta citricarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandclinicofnaturalhealth.com [portlandclinicofnaturalhealth.com]
2-Methylphloroglucinol: An Examination of an Underexplored Phenolic Compound
Despite the broad scientific interest in the therapeutic potential of phloroglucinol derivatives, a comprehensive analysis of the in vivo and in vitro effects of 2-Methylphloroglucinol remains conspicuously absent from the current scientific literature. While numerous studies have explored the biological activities of the broader phloroglucinol class, data specifically detailing the efficacy, toxicity, and mechanisms of action of this compound in either living organisms or controlled laboratory settings is not publicly available. This guide, therefore, aims to provide a comparative overview based on the known effects of its parent compound, phloroglucinol, and its more extensively studied derivatives, highlighting the existing knowledge gaps and future research directions.
The PubChem database provides foundational chemical and physical properties for this compound (C7H8O3), along with GHS hazard classifications indicating it may cause skin and respiratory irritation, and serious eye damage.[1] However, this entry lacks any associated biological activity or toxicological data derived from experimental studies.
In contrast, the broader class of phloroglucinols has been the subject of numerous in vitro investigations, revealing a wide spectrum of biological effects. These compounds, naturally occurring in plants and brown algae, are known for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] For instance, in vitro studies have demonstrated the capacity of various phloroglucinol derivatives to inhibit enzymes such as α-glycosidase, acetylcholinesterase, and butyrylcholinesterase, with some compounds exhibiting inhibitory constants (Ki) in the nanomolar range.
A significant body of research also points to the anti-inflammatory potential of phloroglucinol derivatives. In vitro experiments using cell lines like lipopolysaccharide (LPS)-induced RAW 264.7 macrophages have shown that certain derivatives can inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB), key mediators of inflammation.[5]
The antimicrobial properties of phloroglucinols have also been well-documented in vitro. Various derivatives have demonstrated efficacy against a range of viruses and bacteria, including human immunodeficiency virus (HIV), herpes, Bacillus subtilis, and Staphylococcus aureus.[2][3] The proposed mechanism for some derivatives, such as 2,4-diacetylphloroglucinol (DAPG), involves the disruption of bacterial cell membrane permeability.[6]
The In Vivo Data Gap
A recurring theme in the literature is the stark contrast between the wealth of in vitro data and the scarcity of in vivo studies for phloroglucinol derivatives.[2][3][7] This critical gap hinders the translation of promising laboratory findings into potential therapeutic applications. While some recent studies have begun to bridge this divide, they have focused on specific, often complex, synthetic derivatives of phloroglucinol.
For example, one study synthesized a novel phloroglucinol derivative and demonstrated its ability to attenuate cognitive impairment and glial activation in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.[8] This provides valuable proof-of-concept for the in vivo potential of this class of compounds but does not offer specific insights into the effects of this compound.
Experimental Methodologies: A General Overview
While specific protocols for this compound are unavailable, the following tables outline typical methodologies employed in the in vitro and in vivo assessment of phloroglucinol derivatives, based on the available literature.
Table 1: Common In Vitro Experimental Protocols for Phloroglucinol Derivatives
| Assay Type | Experimental Model | Key Parameters Measured |
| Enzyme Inhibition Assays | Purified enzymes (e.g., acetylcholinesterase, α-glycosidase) | IC50, Ki values |
| Anti-inflammatory Assays | Macrophage cell lines (e.g., RAW 264.7) | Nitric oxide (NO) production, expression of iNOS, COX-2, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| Antimicrobial Assays | Bacterial or viral cultures | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) |
| Antioxidant Assays | Chemical-based assays (e.g., DPPH, ABTS) | Radical scavenging activity (IC50) |
Table 2: Representative In Vivo Experimental Protocols for Phloroglucinol Derivatives
| Study Type | Animal Model | Key Parameters Measured |
| Anti-inflammatory / Neuroinflammation Studies | LPS-induced inflammation in mice | Cognitive function (e.g., Morris water maze), glial cell activation (immunohistochemistry), pro-inflammatory cytokine levels in brain tissue |
| Toxicology Studies | Rodent models (rats, mice) | Acute and chronic toxicity (LD50), organ-specific toxicity (histopathology) |
| Pharmacokinetic Studies | Rodent models | Absorption, distribution, metabolism, and excretion (ADME) profiles |
Signaling Pathways and Logical Relationships
The mechanisms of action for phloroglucinol derivatives often involve the modulation of key signaling pathways. The diagram below illustrates a generalized workflow for assessing the anti-inflammatory effects of a phloroglucinol derivative, from initial in vitro screening to potential in vivo validation.
The following diagram depicts a simplified representation of the NF-κB signaling pathway, a common target for the anti-inflammatory effects of phloroglucinol derivatives.
Conclusion
References
- 1. This compound | C7H8O3 | CID 66606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methylphloroglucinol from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Methylphloroglucinol and its Analogs from Plant, Microbial, and Marine Origins, Supported by Experimental Data.
This compound, a derivative of the versatile phloroglucinol scaffold, is a phenolic compound of significant interest in the scientific community due to its potential therapeutic applications. This guide provides a comparative analysis of this compound and its closely related simple methylated analogs found in various natural sources, including terrestrial plants, bacteria, and marine algae. The information presented herein is intended to assist researchers in selecting appropriate natural sources for isolation, understanding the diversity of extraction and quantification methodologies, and exploring the compound's biological activities.
Quantitative Analysis of Simple Methylated Phloroglucinols from Natural Sources
Direct quantitative data for this compound across different natural sources is limited in publicly available literature. Much of the research has focused on more complex phloroglucinol derivatives. However, by examining the data on closely related simple methylated phloroglucinols, we can infer the potential for this compound isolation. The following table summarizes the reported yields of such compounds from various species.
| Natural Source | Species | Compound(s) Quantified | Yield | Reference(s) |
| Terrestrial Plants | Eucalyptus jensenii | 4-O-demethyl miniatone (a nuclear methylated phloroglucinol) | Not explicitly quantified, but isolated as a new compound. Jensenone, a related compound, was isolated at a yield of 2.1% from dried leaves. | [1] |
| Hypericum ascyron | Hyperascyrins A-H (methylated polycyclic polyprenylated acylphloroglucinols) | Not quantified. Isolated and structurally elucidated. | ||
| Hypericum japonicum | Hyperjapones A-E (terpenoid polymethylated acylphloroglucinols) | Not quantified. Isolated and structurally elucidated. | [2] | |
| Bacteria | Pseudomonas fluorescens | 2,4-diacetylphloroglucinol (DAPG) | Strain-dependent, can be up to several hundred mg/L in optimized cultures. | [3][4] |
| Marine Algae | Rugulopteryx okamurae (Brown Seaweed) | Phlorotannins (polymers of phloroglucinol) | 0.35 g/100 g dry weight |
Note: The table highlights the current gap in research concerning the specific quantification of this compound. The presented data for related compounds suggests that while these natural sources are promising, further targeted quantitative studies are necessary.
Experimental Protocols: A Methodological Overview
The extraction and quantification of phloroglucinols are critical steps for their study. The choice of method depends on the source material and the specific compound of interest.
Extraction of Phloroglucinols from Plant Material (e.g., Eucalyptus or Hypericum species)
A common method for extracting phloroglucinols from plant tissues involves solid-liquid extraction.
Protocol:
-
Sample Preparation: Dried and powdered plant material (e.g., 1 gram) is used to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent, such as methanol or acetone (e.g., 20 mL), often with the aid of sonication for approximately 30 minutes to enhance extraction efficiency.
-
Centrifugation: The mixture is then centrifuged (e.g., at 5,000 x g for 15 minutes) to separate the solid plant debris from the solvent containing the extracted compounds.
-
Supernatant Collection: The supernatant is carefully collected. The extraction process is typically repeated two more times to ensure maximum recovery of the target compounds.
-
Solvent Evaporation: The pooled supernatants are combined and the solvent is removed under reduced pressure using a rotary evaporator.
-
Reconstitution: The dried extract is reconstituted in a smaller volume of a suitable solvent (e.g., 1 mL of methanol) for subsequent analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of phloroglucinols.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of these compounds.
-
Mobile Phase: A gradient elution is often employed to achieve good separation of the various components in the extract. A typical mobile phase consists of a mixture of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). The gradient can be programmed, for example, by starting with 30% A and increasing to 80% A over 10 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Injection Volume: A small volume of the reconstituted extract (e.g., 10 µL) is injected into the system.
-
Detection: The eluting compounds are monitored at a specific wavelength, typically around 280 nm for phloroglucinols.
-
Quantification: The concentration of the target compound is determined by comparing its peak area to a calibration curve generated using known concentrations of a pure standard.
Mandatory Visualizations
Experimental Workflow for Natural Product Quantification
The following diagram illustrates a general workflow for the extraction and quantification of natural products like this compound.
Anti-inflammatory Signaling Pathway of Phloroglucinol
Phloroglucinol has been shown to exert anti-inflammatory effects by modulating the AMPK/Nrf2/HO-1 signaling pathway. The following diagram illustrates this proposed mechanism.
References
- 1. Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of 2,4-Diacetylphloroglucinol Produced by Fluorescent Pseudomonas spp. In Vitro and in the Rhizosphere of Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 2-Methylphloroglucinol: A Comparative Analysis Based on Phloroglucinol Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanism of action of 2-Methylphloroglucinol. Due to limited direct experimental data on this compound, this document leverages extensive research on the broader class of phloroglucinols to infer its likely biological activities and signaling pathways.
Phloroglucinol and its derivatives are a class of phenolic compounds found in various natural sources, including plants and algae.[1] These compounds have garnered significant interest for their diverse biological activities, most notably their antioxidant and anti-inflammatory properties.[2][3] This guide synthesizes the existing data on well-studied phloroglucinol derivatives to build a validated framework for understanding the potential mechanism of action of this compound.
Comparative Anti-Inflammatory and Antioxidant Activities
Studies on phloroglucinol and its derivatives have consistently demonstrated their ability to mitigate inflammatory responses and combat oxidative stress. The primary mechanisms involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
A significant body of research highlights the anti-inflammatory effects of phloroglucinol by its ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2][4] This suppression is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]
Furthermore, the antioxidant properties of phloroglucinols are well-documented. They exhibit potent radical scavenging activity and can protect cells from oxidative damage.[5][6][7] This is achieved, in part, by enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway.[4][8]
The following table summarizes the comparative efficacy of various phloroglucinol derivatives in key assays related to their anti-inflammatory and antioxidant activities.
| Compound | Assay | Target/Cell Line | IC50 / Effect | Reference |
| Phloroglucinol | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Significant reduction in NO production | [4] |
| Phloroglucinol | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW264.7 macrophages | Decreased secretion of cytokines | [4] |
| Phloroglucinol | Reactive Oxygen Species (ROS) | H2O2-treated C2C12 myoblasts | Blocked production of ROS | [8] |
| Flavaspidic acids PB and AB (Phloroglucinol derivatives) | Lipid Peroxidation (LPO) Inhibition | In vitro | IC50 values of 12.9 µM and 13.1 µM, respectively | [6][7] |
| 2,4-Diacetylphloroglucinol | iNOS and NF-κB Inhibition | IC50 values of 19.0 µM (iNOS) and 34.0 µM (NF-κB) | [9] | |
| Phloroglucinol Derivative 6a | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | More effective suppression than phloroglucinol | [2] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory and antioxidant effects of phloroglucinols are orchestrated through the modulation of specific signaling pathways. A key pathway implicated in the action of phloroglucinol is the AMPK/Nrf2/HO-1 signaling cascade.
Caption: Proposed signaling pathway for the anti-inflammatory and antioxidant effects of phloroglucinol.
As depicted, phloroglucinol is proposed to activate AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes like HO-1.[4] Concurrently, phloroglucinol can inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[9][10]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Determination of Nitric Oxide (NO) Production
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., phloroglucinol) for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Validating Mechanism of Action
Caption: Experimental workflow for validating the mechanism of action of this compound.
Conclusion and Future Directions
The available evidence on phloroglucinol and its derivatives strongly suggests that this compound likely possesses significant anti-inflammatory and antioxidant properties. The proposed mechanism of action involves the modulation of the AMPK/Nrf2/HO-1 and NF-κB signaling pathways.
To definitively validate the mechanism of action of this compound, further direct experimental studies are imperative. The experimental protocols and workflow outlined in this guide provide a robust framework for future investigations. Such studies will be crucial in establishing the therapeutic potential of this compound for inflammatory and oxidative stress-related diseases.
References
- 1. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Antioxidant activity of two phloroglucinol derivatives from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the anti-inflammatory and antiapoptotic properties of phloroglucinol on pancreatic cells in diabetic models: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methylphloroglucinol Cross-Reactivity in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Methylphloroglucinol's Performance Against Alternative Enzyme Inhibitors
In the landscape of enzyme inhibition studies, the cross-reactivity of small molecules is a critical parameter influencing their therapeutic potential and research applications. This guide provides a comprehensive comparison of this compound (also known as 2-Methyl-1,3,5-benzenetriol) and its derivatives concerning their inhibitory effects on key enzymes. By presenting experimental data, detailed protocols, and relevant signaling pathways, this document serves as a vital resource for researchers engaged in enzyme kinetics and drug discovery.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and its analogs varies significantly across different enzyme classes. The following tables summarize the available quantitative data, primarily as IC50 and Ki values, to facilitate a direct comparison of their efficacy.
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms
| Compound | hCA I (Ki) | hCA II (Ki) |
| Acetazolamide (Standard) | 36 µM | - |
| Phenol | 10.2 µM | - |
| p-Coumaric acid | 7.41 µM | - |
| 4-p-methoxycinnamyl phloroglucinol | 77.00 µM | - |
| Phloroglucinol Derivative 1 | 1.80 nM | 1.14 nM |
| Phloroglucinol Derivative 2 | 5.10 nM | 5.45 nM |
Data sourced from multiple studies, direct comparison should be made with caution due to variations in experimental conditions.[1]
Table 2: Inhibition of Cholinesterases (AChE and BChE)
| Compound | Acetylcholinesterase (AChE) (Ki) | Butyrylcholinesterase (BChE) (Ki) |
| Phloroglucinol Derivative 1 | 1.14 nM | 0.24 nM |
| Phloroglucinol Derivative 2 | 3.92 nM | 1.64 nM |
These derivatives demonstrate potent, nanomolar-level inhibition of both AChE and BChE.[2]
Table 3: Inhibition of α-Glucosidase
| Compound | α-Glucosidase (Ki) |
| Phloroglucinol Derivative 1 | 6.73 nM |
| Phloroglucinol Derivative 2 | 51.10 nM |
The inhibitory activity of phloroglucinol derivatives against α-glucosidase also falls within the nanomolar range.[2]
It is important to note the absence of specific IC50 or Ki values for this compound in the reviewed literature, highlighting a research gap. The provided data on various phloroglucinol derivatives, however, suggest that structural modifications to the phloroglucinol backbone can lead to highly potent enzyme inhibitors.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key enzyme assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine from the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[3] The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, followed by the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the ATCI and DTNB solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow product. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. Inhibitors of CA will decrease the rate of this reaction.
Materials:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA) - Substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of CA in Tris-HCl buffer.
-
Dissolve p-NPA in a suitable organic solvent like DMSO.
-
Add the buffer and test compound solutions to the wells of a 96-well plate.
-
Add the CA solution and pre-incubate to allow for inhibitor binding.
-
Start the reaction by adding the p-NPA substrate solution.
-
Measure the absorbance at 405 nm in kinetic mode.
-
Calculate the reaction rates and determine the percent inhibition.
α-Glucosidase Inhibition Assay
This colorimetric assay is used to identify inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored compound. The increase in absorbance at 405 nm is proportional to the enzyme's activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) - Substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the α-glucosidase enzyme and pNPG substrate in phosphate buffer.
-
Add the test compound solutions at different concentrations to the wells of a 96-well plate.
-
Add the α-glucosidase solution and pre-incubate.
-
Initiate the reaction by adding the pNPG solution.
-
After a defined incubation period, stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculate the percentage of inhibition based on the absorbance values.
Signaling Pathways and Experimental Workflows
Understanding the context in which these enzymes operate is crucial for interpreting inhibition data. The following diagrams, created using the DOT language, illustrate the relevant signaling pathways and a general experimental workflow.
The diagram above illustrates the role of acetylcholinesterase (AChE) in terminating neurotransmission by hydrolyzing acetylcholine (ACh). An inhibitor like this compound would block AChE, leading to an accumulation of ACh in the synapse and prolonged signaling.[4][5]
This diagram shows the reversible reaction catalyzed by carbonic anhydrase, which is crucial for maintaining pH homeostasis and for cellular CO2 sensing.[6][7][8] Inhibition of CA by compounds such as this compound can disrupt these vital physiological processes.
The pathway above demonstrates how α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream.[3][9][10][11][12] Inhibitors of this enzyme, potentially including this compound, can delay carbohydrate digestion and lower postprandial blood glucose levels.
This workflow provides a generalized overview of the steps involved in performing the enzyme inhibition assays described in this guide, from initial preparation to final data analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 9. nbinno.com [nbinno.com]
- 10. Alpha glucosidase activity: Significance and symbolism [wisdomlib.org]
- 11. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha glucosidase: Significance and symbolism [wisdomlib.org]
A Head-to-Head Comparison of Synthetic vs. Natural 2,4-Diacetylphloroglucinol
A Note to the Reader: While the initial request specified a comparison of 2-Methylphloroglucinol, a comprehensive search of scientific literature revealed a lack of direct comparative data between its synthetic and natural forms. To fulfill the core requirements of this guide, we will use the well-researched and structurally related phloroglucinol derivative, 2,4-diacetylphloroglucinol (DAPG) , as a representative compound. DAPG has both established synthetic routes and is a prominent natural product from microorganisms, making it an ideal subject for a detailed head-to-head comparison.
This guide provides a detailed comparison of synthetic and microbially-produced (natural) 2,4-diacetylphloroglucinol (DAPG), a polyketide antibiotic with significant applications in agriculture and pharmacology. The comparison covers production methods, purity, and biological performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Synthetic vs. Natural 2,4-Diacetylphloroglucinol
| Feature | Synthetic 2,4-Diacetylphloroglucinol | Natural 2,4-Diacetylphloroglucinol |
| Source | Chemical synthesis from phloroglucinol precursors. | Biosynthesis by various bacterial strains, notably Pseudomonas fluorescens.[1][2] |
| Production Method | Typically involves Friedel-Crafts acylation reactions. A common method is the direct acetylation of 2-acetylphloroglucinol.[1][3] | Fermentation of DAPG-producing bacterial strains followed by extraction from the culture medium.[4] |
| Purity & Impurities | High purity can be achieved (>98%). Potential impurities include starting materials, regioisomers (e.g., 4,6-diacetylphloroglucinol), and residual catalysts/solvents. | Purity can vary depending on the extraction and purification process. A purity of 95% has been reported after purification.[5] Co-extraction of other bacterial metabolites (e.g., monoacetylphloroglucinol) is common.[6] |
| Yield | A one-step synthesis from 2-acetylphloroglucinol reports yields of up to 90%.[1][3] | Yield is dependent on the bacterial strain, fermentation conditions (media composition, pH, temperature), and extraction efficiency.[7] |
| Cost & Scalability | Potentially lower cost for large-scale production due to well-established chemical processes and higher yields. | Production can be more complex and costly to scale up due to the requirements of fermentation and downstream processing. |
| Biological Activity | Exhibits broad-spectrum antimicrobial activity.[2][8] Also demonstrates anti-inflammatory properties through the inhibition of the NF-κB pathway.[1][3] | Exhibits identical broad-spectrum antimicrobial activity against plant pathogens.[1][9] It is a key factor in the natural suppression of certain soil-borne diseases. |
Experimental Data: Biological Activity
The primary biological function of DAPG is its potent antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DAPG against representative bacterial strains. The data presented is generally applicable to both synthetic and natural DAPG of high purity.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli K12 | Gram-negative | - | 115 | |
| Staphylococcus aureus 209P | Gram-positive | - | 7.2 | |
| Pectobacterium carotovorum | Gram-negative | 115 | 230 | |
| Bacillus subtilis | Gram-positive | 14.4 | 28.8 |
Note: The referenced study utilized DAPG produced by Pseudomonas, which was then purified.
Signaling Pathways and Mechanisms
Anti-inflammatory Mechanism via NF-κB Inhibition
DAPG has been shown to possess anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. DAPG intervenes in this pathway, leading to the downregulation of NF-κB and a reduction in the expression of these inflammatory mediators.[1][3]
Caption: DAPG inhibits the LPS-induced NF-κB signaling pathway.
Biosynthesis of Natural 2,4-Diacetylphloroglucinol
The natural production of DAPG in Pseudomonas spp. is orchestrated by the phl gene cluster. The process begins with the synthesis of the phloroglucinol core from three molecules of malonyl-CoA by the type III polyketide synthase, PhlD. Subsequently, the enzyme complex PhlACB catalyzes the two-step acetylation of phloroglucinol to first form monoacetylphloroglucinol (MAPG) and then the final product, 2,4-diacetylphloroglucinol (DAPG).
Caption: Biosynthetic pathway of 2,4-diacetylphloroglucinol in Pseudomonas spp.
Experimental Protocols
Synthesis of 2,4-Diacetylphloroglucinol
This protocol describes a one-step synthesis from 2-acetylphloroglucinol (MAPG).
-
Preparation: Dry 10 g (59.5 mmol) of 2-acetylphloroglucinol at 80°C under vacuum for 12 hours in a 250-mL round-bottom flask.
-
Reaction Setup: Add 10 mL (106.5 mmol) of acetic anhydride dropwise to the dried MAPG at room temperature.
-
Catalysis: Slowly add 50 mL (39.7 mmol) of boron trifluoride-etherate (Et₂O·BF₃) to the stirring mixture with a syringe.
-
Incubation: Continue stirring the mixture for 24 hours at room temperature.
-
Quenching: Slowly add 30 mL of water while maintaining vigorous stirring, followed by 60 mL of a 1:1 (v/v) water/methanol solution.
-
Crystallization: Cool the mixture in an ice bath for 2 hours to allow for the precipitation of the product.
-
Isolation: Collect the precipitate by filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a methanol/water mixture to obtain pure 2,4-diacetylphloroglucinol.
Caption: Workflow for the chemical synthesis of 2,4-diacetylphloroglucinol.
Extraction and Purification of Natural DAPG from Pseudomonas fluorescens
This protocol is a general guide for the extraction of DAPG from a liquid culture of a producing strain.
-
Culturing: Grow a DAPG-producing strain of P. fluorescens in a suitable liquid medium (e.g., King's B broth) at 28-30°C with shaking for 24-48 hours.
-
Cell Removal: Centrifuge the culture at 10,000 rpm for 20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and extract four times with an equal volume of ethyl acetate.
-
Drying: Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Purification (TLC/Column Chromatography): Analyze the crude extract by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system. Scrape the band corresponding to the Rf value of an authentic DAPG standard.[4] For larger quantities, perform column chromatography on silica gel.
-
Purity Analysis (HPLC): Confirm the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of DAPG.
-
Prepare DAPG Dilutions: Prepare a stock solution of DAPG in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the DAPG dilutions. Include a positive control (bacteria, no DAPG) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of DAPG that completely inhibits visible bacterial growth.
Conclusion
Both synthetic and natural 2,4-diacetylphloroglucinol demonstrate potent and essentially identical biological activity. The choice between the two often comes down to application, scale, and cost. Chemical synthesis offers a highly controlled, scalable, and high-yield route to pure DAPG, which is advantageous for pharmaceutical development and large-scale agricultural applications.[1] Natural production through bacterial fermentation, while potentially more complex to scale, offers a "green" alternative and is central to the in-situ biocontrol activity of beneficial rhizobacteria.[9] For research and development, the purity of the compound is paramount, and both methods, with appropriate purification steps, can yield high-quality material suitable for detailed biological and pharmacological studies.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,4-Diacetylphloroglucinol - Wikipedia [en.wikipedia.org]
- 3. In vitro antiproliferative, pro-apoptotic, antimetastatic and anti-inflammatory potential of 2,4-diacetylphloroglucinol (DAPG) by Pseudomonas aeruginosa strain FP10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Akt/NF-κB-regulated inflammation and Akt/Bad-related apoptosis signaling pathway involved in hepatic carcinoma process: suppression by carnosic acid nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Induced Systemic Resistance Mechanism of 2,4-Diacetylphloroglucinol (DAPG) using DAPG Hydrolase-Transgenic Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of Various Phloroglucinols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of various phloroglucinols, a class of naturally occurring phenolic compounds found predominantly in brown algae and some plants.[1][2][3][4][5][6] This document summarizes quantitative data on their biological activities, details key experimental protocols for their evaluation, and visualizes their mechanisms of action through signaling pathway diagrams.
Data Presentation: Comparative Efficacy of Phloroglucinols
The therapeutic efficacy of phloroglucinols varies significantly depending on their specific chemical structures. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key phloroglucinols across different therapeutic areas, providing a quantitative basis for comparison.
| Phloroglucinol Derivative | Therapeutic Area | Assay | Cell Line/Enzyme | IC50 Value (µM) |
| Phloroglucinol | Anticancer | MTT Assay | HT-29 (Colon Cancer) | ~159 (equivalent to 50 µg/mL)[5] |
| Anticancer | MTT Assay | PC3 (Prostate Cancer) | >1000[3] | |
| Anti-inflammatory | Nitric Oxide Production | BV-2 (Microglia) | >100[3] | |
| Dieckol | Anticancer | MTT Assay | MG-63 (Osteosarcoma) | 15[7] |
| Anticancer | Apoptosis Assay | Hep3B (Liver Cancer) | 100 (induced 62.2% apoptosis)[8] | |
| Anti-inflammatory | iNOS Inhibition | RAW 264.7 (Macrophages) | Not specified | |
| Antiviral | Anti-ZIKV Activity | Vero E6 | 4.8[9] | |
| Eckol | Anticancer | Sphere Formation Assay | Glioma Stem-like Cells | 50[6] |
| Anti-inflammatory | Not specified | Not specified | Not specified | |
| Phlorofucofuroeckol A | Anticancer | Hyaluronidase Inhibition | Not applicable | 140[10] |
| Anti-inflammatory | Histamine Release | KU812 (Basophilic Leukemia) | >100[10] | |
| Diacylphloroglucinol | Anti-inflammatory | iNOS Inhibition | Not specified | 19.0[11][12] |
| Anti-inflammatory | NF-κB Inhibition | Not specified | 34.0[11][12] | |
| Alkylated Acylphloroglucinol | Anti-inflammatory | iNOS Inhibition | Not specified | 19.5[11][12] |
| Anti-inflammatory | NF-κB Inhibition | Not specified | 37.5[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the therapeutic potential of phloroglucinols.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the phloroglucinol derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Assay
This assay measures the activity of nitric oxide synthase, a key enzyme in the inflammatory process.
Principle: The assay quantifies the amount of nitric oxide (NO) produced by NOS. In the presence of cofactors and L-arginine, NOS produces NO, which is then converted to nitrite and nitrate. The total nitrite concentration is measured using the Griess reagent, which forms a colored product with an absorbance at 540 nm.[15][16]
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable homogenization buffer.[17][18]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin) and substrate (L-arginine).[15]
-
Incubation: Add the cell lysate to the reaction mixture and incubate at 37°C for 1 hour.[17]
-
Griess Reaction: Add Griess Reagent 1 and Griess Reagent 2 to the reaction mixture and incubate at room temperature for 10 minutes to allow for color development.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15][16] A standard curve using known concentrations of nitrite is used to determine the amount of NO produced.
Signaling Pathway Diagrams
Phloroglucinols exert their therapeutic effects by modulating key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the points of intervention for these compounds.
Caption: Phloroglucinols inhibit the PI3K/Akt/mTOR signaling pathway.
Caption: Phloroglucinols inhibit the Ras/Raf-1/ERK signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The classical NFkappaB pathway is required for phloroglucinol-induced activation of murine lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Call the Eckols: Present and Future Potential Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dieckol exerts anticancer activity in human osteosarcoma (MG-63) cells through the inhibition of PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. atcc.org [atcc.org]
- 15. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Proper Disposal of 2-Methylphloroglucinol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methylphloroglucinol, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin irritation, may lead to an allergic skin reaction, can cause serious eye damage, and may result in respiratory irritation.[1][2][3] Therefore, adherence to strict disposal protocols is crucial to mitigate risks and ensure compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat.[4] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[4]
-
Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]
-
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable container specifically for hazardous waste.[4][5]
-
Decontaminate : Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[4]
-
Dispose : The container with the collected waste must be treated and disposed of as hazardous waste.[4]
Disposal Procedures for this compound
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA).[6][7] It is classified as hazardous waste and therefore must not be disposed of in regular trash or down the drain.[2][3][6] The proper procedure involves collection and disposal through a licensed environmental waste management service.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a suitable, sealable container.[5][8] Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[6]
-
Ensure the container is in good condition, free from leaks or rust.[8]
-
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste."[6][8]
-
The label must include the full chemical name ("this compound"), the quantity of waste, and the date of waste generation.[6] Abbreviations and chemical formulas are not permissible.[6]
-
Include the name of the principal investigator and the laboratory location (building and room number).[6]
-
Mark the appropriate hazard pictograms on the label.[6]
-
-
Storage :
-
Professional Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][6] These entities are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.[7]
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled with care.
-
Triple-Rinse : The container must be triple-rinsed with a solvent capable of removing the chemical residue.[8][9]
-
Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste.[8][9]
-
Final Disposal : After the triple-rinse procedure, the defaced container (labels removed or blacked out) can typically be disposed of in the regular trash.[8][9]
Hazard Data Summary
For quick reference, the hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Category | Description | Citations |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1][2][3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction | [1][2][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage/irritation | [1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | [1][2][3] |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H8O3 | CID 66606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylphloroglucinol
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methylphloroglucinol. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. It is classified as a substance that causes skin irritation, may provoke an allergic skin reaction, leads to serious eye damage, and can cause respiratory irritation. Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Due to the risk of "serious eye damage," standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes. |
| Skin Protection | Nitrile or Neoprene gloves (minimum 0.2mm thickness) | These materials offer good resistance to a range of chemicals. Ensure gloves are long enough to cover the wrist and are changed frequently, especially if contact with the chemical is suspected. |
| Chemical-resistant lab coat | A lab coat made of a material that repels chemical splashes is essential to protect underlying clothing and skin. | |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator | To mitigate the risk of respiratory irritation from airborne particles of this compound, a particulate respirator is necessary. The selection of a higher-efficiency filter (e.g., N100) may be warranted based on the scale of work and ventilation conditions. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risks. The following step-by-step guide outlines the safe handling procedure from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required personal protective equipment as specified in the table above.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
Weigh and transfer this compound in a fume hood to prevent inhalation of dust.
-
Avoid creating dust. If possible, use a non-powdered form of the chemical.
-
Use dedicated glassware and utensils.
-
Keep containers of this compound closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists or an allergic reaction develops, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid this compound waste and contaminated materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
The primary recommended method of disposal for phenolic waste is incineration by a licensed hazardous waste disposal company.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
While neutralization with a strong base can be a pre-treatment step for phenolic compounds, this should only be performed by trained personnel following a validated standard operating procedure.
-
The final disposal of liquid waste should be carried out through a licensed hazardous waste disposal company, likely via incineration.
-
Note: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
